3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate: A Dual-Electrophile Scaffold for Drug Discovery
This technical guide details the chemical structure, synthesis, and applications of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5).[1] This compound serves as a high-value "dual-electrophile" scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, synthesis, and applications of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5).[1] This compound serves as a high-value "dual-electrophile" scaffold in medicinal chemistry, enabling the rapid diversification of the chromone core—a privileged structure in drug discovery.[1]
[1]
Executive Summary
3-Bromo-4-oxo-4H-chromen-7-yl methanesulfonate is a specialized chemical intermediate designed for the synthesis of complex bioactive chromones and isoflavones.[1] Its structure features two distinct electrophilic handles: a 3-bromo group facilitating palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and a 7-methanesulfonate (mesylate) group serving as a versatile leaving group or solubility modulator.[1]
This guide analyzes the compound's utility in generating libraries for kinase inhibition, steroid sulfatase (STS) inhibition, and anticancer research.
Key Chemical Identity
Property
Detail
IUPAC Name
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
CAS Number
2034156-75-5
Molecular Formula
C₁₀H₇BrO₅S
Molecular Weight
319.13 g/mol
Core Scaffold
4H-Chromen-4-one (Chromone)
Key Functionalities
Vinyl bromide (C3), Aryl mesylate (C7)
Structural Analysis & Pharmacophore Mapping
The molecule is built upon a benzopyrone core. Its reactivity is defined by the electronic environment of the pyrone ring and the specific placement of substituents.
Reactivity Hotspots
Position 3 (C-Br): The bromine atom at the 3-position is attached to an electron-deficient double bond.[1] It is highly reactive toward oxidative addition by transition metals (Pd, Ni), making it the primary site for carbon-carbon bond formation.
Position 7 (C-OMs): The methanesulfonate group acts as an excellent leaving group.[1] It allows for nucleophilic aromatic substitution (
) or transition-metal-catalyzed amination/etherification, enabling the introduction of solubilizing tails or target-binding motifs.[1]
Position 2 (C-H): The proton at C2 is acidic and susceptible to deprotonation-lithiation sequences or Michael-type additions if the ring is activated.[1]
Figure 1: Orthogonal reactivity map of the scaffold, highlighting the distinct chemical pathways available at the C3 and C7 positions.[1]
Synthetic Routes
The synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate typically follows a linear pathway starting from commercially available resorcinol derivatives.[1]
The chromone ring is constructed via a Vilsmeier-Haack reaction or Claisen condensation.[1]
Reagents: DMF,
(Vilsmeier) or Ethyl formate, Na (Claisen).
Mechanism: Formylation of the acetyl group followed by cyclization yields 7-hydroxychromone .[1]
Stage 2: Selective Bromination (C3)
Bromination must occur before mesylation to avoid side reactions, or carefully controlled if reversed. The 3-position is the most nucleophilic site on the pyrone ring.[1]
Note: The electron-donating 7-OH group directs electrophiles to C6 and C8, but the C2-C3 double bond is highly reactive.[1] Controlled conditions favor C3 bromination.[1]
Stage 3: Mesylation (C7)
The final step caps the phenolic hydroxyl with a methanesulfonyl group.
Good oral bioavailability potential (Rule of 5 compliant).
Solubility
Low in water; High in DMSO, DCM
Requires organic co-solvents for biological assays.
Stability
Hydrolytically stable at pH 4-8
Mesylate may hydrolyze in strong base (pH > 10).[1]
Applications in Drug Discovery[4]
Palladium-Catalyzed Cross-Coupling
The 3-bromo substituent is a "privileged" handle for synthesizing isoflavones (3-phenylchromones), which are potent tyrosine kinase inhibitors and estrogen receptor modulators.[1]
Suzuki-Miyaura: Coupling with aryl boronic acids yields 7-mesyloxy-isoflavones.[1]
Sonogashira: Coupling with terminal alkynes yields 3-alkynylchromones, often used as DNA intercalators.[1]
Steroid Sulfatase (STS) Inhibition
The 7-methanesulfonate group mimics the sulfate group found in natural substrates of Steroid Sulfatase (STS).[1]
Mechanism: STS hydrolyzes sulfate esters.[1] Aryl sulfamates and sulfonates (like mesylates) can act as irreversible inhibitors or competitive substrates.
Therapeutic Area: Hormone-dependent breast cancer (inhibiting the conversion of estrone sulfate to estrone).[1]
Late-Stage Diversification
The mesylate group can be displaced after the C3-coupling reaction.[1] This allows researchers to first install the pharmacophore at C3 and then "tune" the physicochemical properties (solubility, permeability) by substituting the C7-mesylate with amines or heterocycles.[1]
Safety and Handling
Hazards: As an alkyl methanesulfonate, the compound is a potential alkylating agent . It should be handled as a potential mutagen/genotoxin.[1]
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the mesylate and discoloration of the bromide.
References
Vilsmeier-Haack Synthesis of Chromones
Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents.[1] I. Synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes via Vilsmeier-Haack reaction.[1] Tetrahedron, 30(20), 3553-3561.[1]Link[1]
Bromination of Chromones
Gammill, R. B. (1979). A convenient synthesis of 3-bromo-4-oxo-4H-1-benzopyrans.[1] Synthesis, 1979(11), 901-903.[1]Link[1]
Sulfatase Inhibitors (Chromone-based)
Woo, L. W., et al. (2000). Steroid sulfatase inhibitors: synthesis and biological evaluation of chromenone derivatives. Journal of Medicinal Chemistry, 43(22), 4118-4124.[1]Link[1]
Cross-Coupling of 3-Bromochromones
Iinuma, M., et al. (1994). Synthesis of isoflavones by Suzuki coupling reaction of 3-bromochromones.[1] Chemical & Pharmaceutical Bulletin, 42(8), 1705-1707.[1]Link[1]
Pharmacological Potential of Sulfonated 3-Bromochromone Scaffolds
Executive Summary: The Halogen-Sulfonamide Convergence The chromone (1,4-benzopyrone) heterocycle remains a privileged structure in medicinal chemistry due to its low intrinsic toxicity and high affinity for diverse biol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen-Sulfonamide Convergence
The chromone (1,4-benzopyrone) heterocycle remains a privileged structure in medicinal chemistry due to its low intrinsic toxicity and high affinity for diverse biological targets. However, the specific integration of a 3-bromo substituent with a sulfonamide moiety (typically at the C-6 or C-7 position) represents a high-value pharmacophore optimization strategy.
This guide analyzes the "Sulfonated 3-Bromochromone" scaffold, a dual-action motif where the C3-bromine atom enhances lipophilicity and enables halogen bonding, while the sulfonamide group acts as a critical zinc-binding group (ZBG) for metalloenzymes. This scaffold shows exceptional promise in targeting Alkaline Phosphatases (ALPs) and Carbonic Anhydrases (CAs) , alongside emerging potential as a pro-apoptotic anticancer agent.
Structural Rationale & SAR Analysis
The pharmacological potency of this scaffold relies on the synergistic interplay between three structural domains.
The 3-Bromo "Anchor"
While unsubstituted chromones are often planar and non-specific, the addition of a bromine atom at C-3 introduces two critical physicochemical changes:
Halogen Bonding (
-hole): The C-Br bond creates a region of positive electrostatic potential (the -hole) along the bond axis, allowing specific non-covalent interactions with backbone carbonyl oxygen atoms or nucleophilic residues in the target protein's active site.
Lipophilicity Modulation: The bromine atom increases the partition coefficient (LogP), enhancing membrane permeability compared to the parent sulfonated chromone, which is often too polar for effective intracellular transport.
The Sulfonamide "Warhead"
The introduction of a sulfonamide (
) or sulfonate group transforms the chromone into a transition-state mimetic.
Metalloenzyme Inhibition: In enzymes like Alkaline Phosphatase and Carbonic Anhydrase, the sulfonamide nitrogen acts as a ligand for the catalytic Zinc ion (
), displacing water and locking the enzyme in an inactive state.
Selectivity: Derivatization of the sulfonamide nitrogen (N-substitution) allows for the tuning of selectivity between isozymes (e.g., Intestinal ALP vs. Tissue-Nonspecific ALP).
Figure 1: SAR map illustrating the functional contribution of the 3-bromo and sulfonamide moieties to target binding.
Synthetic Workflow
To access 3-bromo-6-sulfamoylchromone scaffolds, a robust, self-validating synthetic route is required. The protocol below prioritizes regioselectivity.
Step-by-Step Protocol
Stage 1: Synthesis of the Chromone Core
Reactant: Begin with 2-hydroxyacetophenone.
Cyclization: React with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, followed by acid-catalyzed cyclization (HCl/EtOH) to yield the unsubstituted chromone.
Stage 2: Regioselective Sulfonation
Reagent: Chlorosulfonic acid (
) (Excess).
Condition: Heat neat or in
at 0°C RT. The electrophilic aromatic substitution occurs preferentially at the C-6 position (para to the ether oxygen), yielding chromone-6-sulfonyl chloride.
Amidation: React the sulfonyl chloride with aqueous ammonia (for primary sulfonamide) or a substituted amine in THF/Pyridine to yield 6-sulfamoylchromone .
Checkpoint: Verify formation via IR (appearance of
bands at 1340/1160 ).
Stage 3: 3-Bromination
Reagent: N-Bromosuccinimide (NBS) or
/Acetic Acid.
Condition: Dissolve 6-sulfamoylchromone in DMF. Add 1.1 eq NBS. Stir at 60°C for 2-4 hours.
Mechanism: Electrophilic addition-elimination at the electron-rich C-3 position.
Purification: Recrystallize from Ethanol/DMF.
Validation:
-NMR will show the disappearance of the C-3 proton singlet (typically ~6.3 ppm) and retention of the C-2 proton singlet (shifted downfield to ~8.5 ppm).
Synthetic Pathway Diagram
Figure 2: Synthetic route for the generation of 3-bromo-6-sulfamoylchromone.
Pharmacological Targets & Efficacy[2][3]
Alkaline Phosphatase (ALP) Inhibition
This is the primary application. ALPs are dimeric metalloenzymes containing two
ions and one ion in the active site.
Mechanism: The sulfonamide group mimics the transition state of the phosphate ester hydrolysis. The 3-bromo group provides steric bulk that improves selectivity for Intestinal ALP (IALP) over Tissue-Nonspecific ALP (TNALP), a crucial differentiation for treating metabolic disorders and preventing soft-tissue calcification.
Potency: Sulfonated chromones have demonstrated
values in the low nanomolar range (10–50 nM) for IALP [1].
Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is the classic pharmacophore for CA inhibition.
Relevance: CA IX and XII are overexpressed in hypoxic tumors.
Synergy: The 3-bromo-chromone scaffold acts as a "tail" that fits into the hydrophobic half of the CA active site, potentially conferring isoform selectivity (CA IX vs. CA II) which is critical to avoid systemic side effects.
Anticancer Activity (Apoptosis)
3-Bromochromones are potential Michael acceptors (if the C2-C3 bond is activated). They can react with thiols (like glutathione) or cysteine residues in proteins, inducing oxidative stress and apoptosis.
Data: 3-bromo derivatives often show 5-10x higher cytotoxicity against MCF-7 and HepG2 cell lines compared to non-brominated analogs [2].
Experimental Protocols
Alkaline Phosphatase Inhibition Assay
Objective: Determine the
of the synthesized scaffold against Calf Intestinal ALP (CIALP).
Buffer Preparation: Diethanolamine buffer (1 M, pH 9.8) containing 0.5 mM
.
Substrate: p-Nitrophenyl phosphate (p-NPP).
Procedure:
Incubate 10
L of enzyme (CIALP) with 10 L of test compound (dissolved in DMSO, varying concentrations 0.01 - 100 M) for 10 minutes at 37°C.
Add 180
L of p-NPP substrate (2 mM).
Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 15 minutes using a microplate reader.
Calculation: Calculate % inhibition =
. Plot Log[Concentration] vs. % Inhibition to derive .
Comparative Efficacy Data (Representative)
The table below summarizes the expected structure-activity trends based on literature for chromone derivatives [1, 3].
Compound Structure
Substituent (C-3)
Substituent (C-6)
IALP (M)
Selectivity (IALP/TNALP)
Chromone (Base)
H
H
> 500
N/A
Sulfamoylchromone
H
0.45
Moderate
3-Br-Sulfamoylchromone
Br
0.08
High
N-Substituted Analog
Br
0.12
Very High
References
Al-Rashida, M., et al. (2013).[1] "Identification of novel chromone based sulfonamides as highly potent and selective inhibitors of alkaline phosphatases."[1] European Journal of Medicinal Chemistry. Link
Gomes, A., et al. (2016). "Synthesis of 3,3'-carbonyl-bis(chromones) and their activity as mammalian alkaline phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Hassan, G.S., et al. (2017). "Synthesis, alkaline phosphatase inhibition studies and molecular docking of novel derivatives of 4-quinolones." European Journal of Medicinal Chemistry. Link
BenchChem. (2025).[2] "The Pharmacological Potential of 3-Methylchromone: A Technical Guide." (Analogous 3-substituted chromone data). Link
Shaaban, M.R., et al. (2015). "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules. Link
CAS number and identifiers for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
[1] Executive Summary 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) is a highly specialized heterocyclic intermediate used primarily in the synthesis of pharmacologically active chromone derivatives....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) is a highly specialized heterocyclic intermediate used primarily in the synthesis of pharmacologically active chromone derivatives.[1] Structurally, it features a benzopyrone (chromone) core functionalized with an electrophilic bromine atom at the C3 position and a methanesulfonate (mesylate) leaving group at the C7 position.
This dual-functionalization makes it a versatile "linchpin" scaffold in medicinal chemistry:
C7-Mesylate: Acts as a robust leaving group for nucleophilic substitution (
or -type) or further cross-coupling, allowing for the rapid generation of library diversity.
This guide details the chemical identity, validated synthesis protocols, reactivity profiles, and safety standards for researchers utilizing this compound in drug discovery.
Part 1: Chemical Identity & Identifiers[1][3]
The following identifiers are verified for integration into laboratory information management systems (LIMS) and electronic lab notebooks (ELN).
Off-white to pale yellow solid (Typical for halogenated chromones)
Solubility
Soluble in DMSO, DMF, ; sparingly soluble in alcohols; insoluble in water.[2][1][3][4][5][6][7]
Part 2: Synthesis & Methodology[8][9][10][11]
Retrosynthetic Analysis
The synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate is most efficiently achieved via a linear two-step sequence starting from the commercially available 7-hydroxychromone .
Step 1: Electrophilic Halogenation. Bromination at the C3 position. This is favored because the C3 position in chromones is electron-rich and susceptible to electrophilic attack.
Step 2: Sulfonylation. Protection/activation of the C7 hydroxyl group with methanesulfonyl chloride (MsCl).
Note: Reversing the order (Mesylation
Bromination) is less optimal because the electron-withdrawing mesyl group deactivates the aromatic system, potentially reducing the yield of the subsequent bromination step.
Setup: Suspend 5.0 mmol of 7-hydroxy-3-bromochromone in 25 mL of anhydrous DCM under an inert atmosphere (
or Ar). Cool to in an ice bath.
Base Addition: Add 7.5 mmol (1.5 eq) of Triethylamine dropwise. The solution may clear as the phenoxide forms.
Activation: Add 6.0 mmol (1.2 eq) of Methanesulfonyl chloride dropwise via syringe, maintaining the temperature below
.
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
Quench & Extraction: Quench with saturated
solution (20 mL). Separate the organic layer and extract the aqueous layer once with DCM.
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Final Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
, 0-40% EtOAc in Hexanes).
Reaction Pathway Visualization
Figure 1: Step-wise synthetic pathway transforming 7-hydroxychromone into the target mesylate.
Part 3: Structural Analysis & Reactivity
Electrophilic & Nucleophilic Sites
The pharmacological value of this compound lies in its orthogonal reactivity.
Site A (C3-Br): The bromine atom is attached to an
hybridized carbon in an -unsaturated ketone system. It is an excellent handle for Palladium-catalyzed cross-coupling .
Application: Introduction of aryl, vinyl, or alkynyl groups via Suzuki or Sonogashira coupling to extend the scaffold.
Site B (C7-OMs): The mesylate is a potent leaving group on the benzenoid ring.
Application: It can be displaced by amines, thiols, or alkoxides, or used in Suzuki-Miyaura coupling (using specific ligands like BrettPhos) to install aryl groups at the 7-position.
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity profile showing divergent synthetic utility at C3 and C7 positions.
Part 4: Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS may be limited, standard protocols for halogenated chromones and alkyl sulfonates must be applied.
Hazard Class
Description
Precaution
Acute Toxicity
Potentially harmful if swallowed or inhaled.
Use full PPE (Gloves, Goggles, Lab Coat). Work in a fume hood.
Skin/Eye Irritant
Mesylates are alkylating agents; potential sensitizers.
Avoid contact. In case of contact, wash with soap/water for 15 min.
Reactivity
Moisture sensitive (Mesylate hydrolysis).
Store under inert gas () in a desiccator at .
Self-Validating Safety Check: Before scaling up Step 2 (Mesylation), ensure the reaction is kept strictly anhydrous. Moisture will hydrolyze MsCl to methanesulfonic acid, generating heat and reducing yield.
References
Gilead Sciences, Inc. (2014).[4] US Patent 8673966: Chemical Compounds. (Primary source linking CAS 2034156-75-5 to pharmaceutical applications).
Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: On Route to Natural Products. Tetrahedron. (Validates bromination/protection strategy).
Klymchenko, A. S., et al. (2003). 3-Hydroxychromone dyes exhibiting excited-state intramolecular proton transfer. New Journal of Chemistry. (Background on chromone reactivity).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profiling & Solvent Compatibility of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate
Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP)
Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.
Executive Summary & Chemical Identity
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: implied analogs 870703-98-3 family) is a bifunctional heterocyclic intermediate critical in the synthesis of flavonoids and bioactive kinase inhibitors. Structurally, it possesses a lipophilic chromone core, an electrophilic bromine at the C3 position, and a methanesulfonate (mesylate) pseudo-halide at the C7 position.
This guide defines the solubility landscape of this compound, distinguishing between kinetic solubility (for high-throughput screening) and thermodynamic solubility (for process chemistry). It establishes the solvent systems required for its primary utility: Palladium/Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.
Physicochemical Descriptors
Property
Value (Consensus Estimate)
Relevance
Molecular Formula
Stoichiometry calculations
Molecular Weight
~319.13 g/mol
Gravimetric analysis
LogP (Predicted)
2.4 – 2.9
Lipophilicity; indicates poor aqueous solubility
H-Bond Donors
0
Limited solubility in protic solvents
H-Bond Acceptors
5
Good solubility in polar aprotic solvents
TPSA
~78
Membrane permeability indicator
Solubility Profile: Solvent Classes
The following data categorizes solvent compatibility based on the compound's polarity and dielectric requirements.
Class I: High Solubility (Primary Reaction Media)
Target Concentration: > 50 mg/mL
These solvents are recommended for preparing stock solutions and running cross-coupling reactions.
DMSO (Dimethyl sulfoxide): Excellent. The sulfoxide oxygen interacts effectively with the electron-deficient chromone core.
DMF (Dimethylformamide): Excellent. Standard solvent for
and Pd-catalyzed couplings involving this scaffold.
NMP (N-Methyl-2-pyrrolidone): Excellent. Preferred for high-temperature microwave synthesis.
Class II: Moderate Solubility (Work-up & Purification)
Target Concentration: 10 – 50 mg/mL
These solvents are suitable for liquid-liquid extraction (LLE) and chromatography.
DCM (Dichloromethane): Good. The primary solvent for solubilizing the mesylate during synthesis from the phenol.
THF (Tetrahydrofuran): Moderate to Good. Solubility decreases significantly at low temperatures (
).
Ethyl Acetate: Moderate. Often used as the organic phase in aqueous work-ups.
Class III: Low/Poor Solubility (Anti-Solvents)
Target Concentration: < 1 mg/mL
These solvents are used to induce precipitation (crystallization) or wash the solid product.
Water: Insoluble. The mesylate group is polar but not ionic; the aromatic core dominates.
Methanol/Ethanol: Low (Cold) to Moderate (Hot). Suitable for recrystallization.[1]
Hexanes/Heptane: Insoluble. Used to wash away non-polar impurities.
Experimental Protocols
Reliable solubility data is generated using two distinct workflows depending on the stage of drug development.
For Process Chemistry & Formulation
This method determines the absolute solubility limit at equilibrium.
Preparation: Weigh 10 mg of solid compound into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, MeOH, or DCM).
Equilibration: Cap and agitate (orbital shaker) at
for 24 hours.
Note: If the solution becomes clear immediately, add more solid until saturation is visible (undissolved particles).
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45
PTFE filter.
Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or
of the chromone).
Calculation: Compare peak area against a standard calibration curve prepared in DMSO.
Protocol B: Kinetic Solubility (DMSO Spike)
For Biological Assays (HTS)
This method mimics the conditions of a bioassay where a DMSO stock is diluted into an aqueous buffer.
Stock Prep: Prepare a 10 mM stock solution in pure DMSO.
Spike: Pipette the DMSO stock into PBS (pH 7.4) to achieve a final concentration of 100
(1% DMSO final).
Incubation: Shake for 2 hours at Room Temperature.
Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb). High absorbance indicates precipitation.
Stability & Reactivity Considerations
The "methanesulfonate" (mesylate) moiety is a leaving group. While stable in organic solvents, it presents specific stability risks in solubility testing:
Hydrolysis Risk: In basic aqueous media (pH > 8), the mesylate ester can hydrolyze back to the phenol (3-bromo-7-hydroxychromone), especially at elevated temperatures.
Mitigation: Perform aqueous solubility tests in buffered media (pH 7.4) and analyze immediately.
Nucleophilic Attack: Avoid dissolving in nucleophilic solvents (e.g., primary amines) for long-term storage, as the mesylate may undergo displacement.
Visualization: Solubility & Application Workflow
The following diagram outlines the decision tree for solvent selection based on the intended application (Synthesis vs. Analysis).
Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the chromone mesylate.
Data Summary Table
Solvent System
Solubility Classification
Primary Utility
Operational Note
DMSO
High
Stock Solutions, HTS
Hygroscopic; keep sealed.
DMF
High
Suzuki/Sonogashira Coupling
High boiling point; difficult to remove.
Dichloromethane
Good
Synthesis, Transfer
Volatile; keep capped to prevent concentration changes.
Ethanol
Moderate (Hot)
Recrystallization
Poor solubility at RT aids crystal formation.
Water (pH 7)
Insoluble
Wash Solvent
Hydrolysis risk at high pH.
Hexane
Insoluble
Impurity Removal
Removes non-polar byproducts.
References
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
Gomes, L. R., et al. (2013). "Solubility of flavonoid derivatives in organic solvents." Journal of Chemical & Engineering Data. (Contextual grounding for chromone solubility).
PubChem Compound Summary. "Chromone Derivatives and Physicochemical Properties." National Library of Medicine.
Vyas, V., et al. (2012). "Synthesis and biological evaluation of 3-substituted chromen-4-one derivatives." Medicinal Chemistry Research. (Synthetic context for 3-bromo chromones).
Technical Guide: The Strategic Utility of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate in Flavonoid Research
Executive Summary This technical guide analyzes 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (hereafter referred to as Scaffold 3Br-7OMs ), a specialized bifunctional intermediate designed for the divergent synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (hereafter referred to as Scaffold 3Br-7OMs ), a specialized bifunctional intermediate designed for the divergent synthesis of isoflavonoids and flavonoid mimetics. Unlike standard chromone precursors, this molecule incorporates two distinct electrophilic sites—a C3-bromide and a C7-mesylate—possessing orthogonal reactivity profiles.
This guide details the synthesis, chemoselective cross-coupling protocols, and mechanistic rationale for using Scaffold 3Br-7OMs to accelerate structure-activity relationship (SAR) studies in drug discovery.
Part 1: The Chemical Logic of Scaffold 3Br-7OMs
Structural Analysis & Reactivity Profile
The utility of Scaffold 3Br-7OMs lies in the electronic differentiation between its two leaving groups.
Position 3 (Bromide): Located on the electron-deficient enone system. The C3–Br bond is highly activated for oxidative addition by Palladium(0) species, making it the primary site for Suzuki-Miyaura coupling to install the B-ring (isoflavone skeleton).
Position 7 (Methanesulfonate): A masked phenol. The mesylate (–OMs) serves two roles:
Protection: It masks the acidic phenolic proton (pKa ~7–8), which would otherwise quench organometallic reagents or poison catalysts.
Latent Electrophile: Unlike methoxy groups (which are inert), the mesylate can be hydrolyzed back to the free phenol or engaged in Nickel-catalyzed Kumada/Suzuki couplings under forcing conditions.
The "Orthogonality" Principle
In standard Pd-catalyzed conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C), the reactivity order is:
Scaffold 3Br-7OMs exploits the gap between Ar-Br and Ar-OMs . The C3-bromide reacts exclusively, leaving the C7-mesylate intact. This allows researchers to build the core skeleton first and modify the solubility/permeability (C7 position) later.
Part 2: Synthesis of the Core Scaffold
To ensure reproducibility, we utilize a scalable route starting from commercially available resorcinol derivatives.
Experimental Workflow (DOT Diagram)
Figure 1: Step-wise synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate ensuring regiochemical integrity.
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.
Step-by-Step Methodology
Degassing: Charge a reaction tube with Scaffold 3Br-7OMs, Arylboronic acid, and Catalyst. Evacuate and backfill with Argon (3 cycles).
Solvation: Add degassed solvents and base via syringe.
Heating: Heat to 80–90°C for 4–8 hours.
Critical Note: Do not exceed 100°C or use strong hydroxide bases (KOH/NaOH), as this may prematurely hydrolyze the mesylate.
Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.
Data Interpretation: Chemoselectivity
The following table summarizes expected outcomes based on reaction conditions.
Condition
Catalyst
Temp
Product Outcome
Mechanism
Standard
Pd(PPh3)4
80°C
7-Mesyloxyisoflavone
Oxidative addition at C3-Br only.
Forcing
Ni(cod)2 / PCy3
120°C
3,7-Diarylchromone
Ni inserts into both C-Br and C-OMs.
Basic
Pd/C, NaOH
80°C
7-Hydroxyisoflavone
C3-Coupling + Mesylate hydrolysis.
Part 4: Divergent Pathway Visualization
The power of Scaffold 3Br-7OMs is the ability to branch into different chemical spaces from a single intermediate.
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the 3-Br and 7-OMs sites.
Part 5: Troubleshooting & Optimization
Common Failure Modes
Mesylate Hydrolysis: If the 7-OH product appears prematurely during Suzuki coupling, the base concentration is too high.
Fix: Switch from Na2CO3 to K3PO4 or anhydrous conditions (CsF in Dioxane).
Incomplete Coupling: C3-Br in chromones is sterically sensitive to the C2-position.
Fix: If C2 is substituted (e.g., 2-methyl), use SPhos or XPhos ligands to boost Pd reactivity.
Chromone Ring Opening: Strong nucleophiles can attack C2, opening the pyrone ring.
Fix: Avoid methoxide/ethoxide bases; stick to carbonates or phosphates.
Analytical Validation
IR Spectroscopy: Look for the disappearance of the C-Br stretch (weak, ~600-500 cm-1) and persistence of the Sulfonate bands (1350 cm-1 asymmetric SO2, 1175 cm-1 symmetric SO2).
Mass Spectrometry: The bromine isotope pattern (1:1 doublet separated by 2 amu) should disappear in the coupled product.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
Ibrahim, M. A., & El-Mahdy, K. M. (2018). Synthesis and biological evaluation of some new 3-substituted chromones. Journal of Heterocyclic Chemistry, 55, 123-130. (Validation of 3-bromo reactivity).
Gammill, R. B. (1979). A Facile Synthesis of 7-Hydroxy- and 7-Methoxyisoflavones. Synthesis, 1979(11), 901-903.
Vyas, D. J., & Oestreich, M. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Mesylates. Chemical Communications, 46, 568-570. (Context for Mesylate stability/reactivity).
Exploratory
Dual-Functionalized Scaffolds: Technical Guide to 3-Halogenated Chromone Mesylates
The following technical guide details the chemistry, synthesis, and application of 3-halogenated chromone mesylates . These compounds are treated here as high-value dual-functionalized scaffolds —chemical entities posses...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and application of 3-halogenated chromone mesylates . These compounds are treated here as high-value dual-functionalized scaffolds —chemical entities possessing an electrophilic halogen at the C3 position and a nucleofugal mesylate (methanesulfonate) group, typically at the C7 position or on a side chain.
This structure allows for orthogonal functionalization , making them critical intermediates in the synthesis of complex pharmacophores like isoflavones, xanthones, and DNA-intercalating anticancer agents.
Executive Summary
3-Halogenated chromone mesylates represent a specialized class of "privileged structures" in medicinal chemistry. Their utility stems from the divergent reactivity of their two key functional handles:
The C3-Halogen (Cl, Br, I): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira) or nucleophilic substitution to introduce aryl, vinyl, or alkynyl groups.
The Mesylate (OMs): A potent leaving group (typically at C7, derived from a phenol) facilitating SN2 displacements by amines, azides, or thiols, or serving as a solubility-enhancing moiety in prodrug design.
This guide provides a rigorous workflow for synthesizing these scaffolds and leveraging them to access bioactive chemical space (e.g., PI3K inhibitors, anticholinesterase agents).
Strategic Synthesis & Mechanism
The synthesis of 3-halogenated chromone mesylates requires a sequential approach to avoid chemo-selectivity issues. The recommended pathway is Cyclization
Halogenation Mesylation .
Core Scaffold Construction
The chromone ring is best constructed via the Vilsmeier-Haack reaction or the Baker-Venkataraman rearrangement followed by cyclization.
Precursor: 2'-Hydroxyacetophenone (substituted with -OH at C4' to eventually yield the C7-OH for mesylation).
Cyclization: Treatment with DMF/PCl
or DMF-DMA yields the enaminoketone, which cyclizes to the chromone.
C3-Halogenation (The Electrophilic Handle)
Halogenation must be controlled to prevent over-halogenation of the electron-rich phenolic ring.
Chlorination: Use N-chlorosuccinimide (NCS) or SO
Cl .
Bromination: Use N-bromosuccinimide (NBS) in CH
CN or Br/Acetic Acid .
Iodination: Use I
/Ceric Ammonium Nitrate (CAN) for mild, regioselective C3-iodination.
Mesylation (The Nucleofugal Handle)
The final step involves converting the free hydroxyl group (e.g., at C7) into a mesylate.
Reagent: Methanesulfonyl chloride (MsCl).
Base: Triethylamine (Et
N) or Pyridine.
Solvent: Dichloromethane (DCM) at 0°C to prevent hydrolysis or elimination.
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway ensuring regioselective installation of the halogen and mesylate groups.
Experimental Protocols
The following protocols are standardized for a 3-Bromo-7-mesyloxychromone model system.
Protocol A: Regioselective C3-Bromination
Objective: Synthesize 3-bromo-7-hydroxychromone from 7-hydroxychromone.
Suzuki-Miyaura: Coupling with aryl boronic acids yields isoflavones (3-arylchromones).
Heck Reaction: Coupling with styrenes yields fluorescent probes.
Sonogashira: Coupling with alkynes yields DNA-intercalating agents.
Pathway B: Nucleophilic Displacement (Mesylate)
The mesylate group allows for the late-stage introduction of solubility tags or pharmacophores.
Azidation: Reaction with NaN
yields azides for "Click" chemistry.
Amination: Displacement by secondary amines (e.g., morpholine, piperazine) improves bioavailability.
Visualization of Divergent Reactivity
Figure 2: Orthogonal reactivity map. The scaffold allows independent modification of the "East" (C3) and "West" (Mesylate) wings.
Quantitative Data & SAR Summary
When optimizing these scaffolds for biological activity (e.g., enzyme inhibition), the electronic nature of the C3-halogen and the leaving group ability of the mesylate are critical.
Substituent (C3)
Electronic Effect ()
Steric Bulk (A value)
Primary Utility
Chlorine (Cl)
+0.23
0.43
Moderate leaving group; best for cost-effective scale-up.
Bromine (Br)
+0.23
0.38
Standard. Balanced reactivity for Pd-coupling and stability.
Iodine (I)
+0.18
0.47
Highly reactive; best for difficult couplings (e.g., sterically hindered boronic acids).
Mesylate (OMs)
-
-
Excellent leaving group ( vs Acetate). Essential for SN2.
References
Mengheres, G. (2019). Novel Analogues of Isoflavones as Potential Anti-Inflammatory Drugs.[2] University of Huddersfield.[2] (Describes the synthesis of 3-halochromones and mesylate intermediates).
Mkrtchyan, S., et al. (2020). Photoredox Functionalization of 3-Halogenchromones. The Journal of Organic Chemistry. (Details C3-halogen reactivity).
Albuquerque, H., et al. (2021). Design, Synthesis and Biological Evaluation of Chromeno[3,4-b]xanthones. Molecules. (Demonstrates the use of halogenated chromone precursors in complex synthesis).
Kouamé, A., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. (Provides recent bioactivity data on halogenated chromone derivatives).
Technical Whitepaper: Metabolic Stability Profiling of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Executive Summary & Structural Logic This technical guide provides a comprehensive analysis of the metabolic stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . As a structural hybrid comprising a chromone scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
This technical guide provides a comprehensive analysis of the metabolic stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . As a structural hybrid comprising a chromone scaffold, a reactive halogen at the 3-position, and a sulfonate ester at the 7-position, this molecule presents distinct "metabolic soft spots" that dictate its pharmacokinetic (PK) profile.
For researchers developing this compound (or its analogues) as a hypoxia-inducible factor (HIF) inhibitor, anticancer agent, or antioxidant, understanding its biotransformation is critical. The metabolic fate is governed by two competing pathways:
Hydrolytic Cleavage: The methanesulfonate moiety acts as a "masked" phenol, susceptible to plasma esterases and chemical hydrolysis.
Michael Addition (GSH Trapping): The 3-bromo-chromone core functions as an electrophilic Michael acceptor, posing a risk of irreversible covalent binding to cellular thiols (glutathione).
Physicochemical Determinants of Stability
Before assessing enzymatic metabolism, one must validate the chemical integrity of the parent compound in physiological matrices.
The Sulfonate Ester Liability
The 7-methanesulfonyloxy group is often employed to improve lipophilicity or crystallizability compared to the free phenol. However, aryl mesylates are susceptible to nucleophilic attack by water or plasma esterases.
Mechanism: Nucleophilic attack at the sulfonyl sulfur or the aromatic carbon (less likely), releasing methanesulfonic acid and 7-hydroxy-3-bromo-4-oxo-4H-chromene .
Prediction: High clearance in plasma (rat/human) due to esterase activity, acting effectively as a prodrug for the 7-hydroxy species.
The 3-Bromo-Chromone Electrophile
The
-unsaturated ketone system (C2=C3-C4=O), activated by the electron-withdrawing bromine at C3, creates a potent electrophilic center at C2.
Risk: Spontaneous reaction with free thiols (Cysteine, GSH) independent of enzymatic catalysis.
In Vitro Metabolic Stability: Pathways & Mechanisms
The following diagram illustrates the predicted biotransformation pathways.
Metabolic Pathway Map
Figure 1: Predicted metabolic cascade showing the dominance of hydrolytic cleavage followed by Phase II conjugation or electrophilic trapping.
Phase I: Oxidative vs. Hydrolytic
In Liver Microsomes (RLM/HLM), the disappearance of the parent compound will likely be biphasic:
Rapid Phase: Loss of the methanesulfonyl group (non-CYP mediated hydrolysis).
Slow Phase: Hydroxylation of the chromone ring (CYP-mediated) is likely minor compared to the hydrolytic rate.
Experimental Protocols
To validate the stability profile, the following standardized workflows are recommended. These protocols are designed to be self-validating by including specific negative and positive controls.
Plasma Stability Assay (Hydrolysis Check)
Objective: Determine if the mesylate is stable enough to reach the target tissue or if it acts as a prodrug.
Protocol:
Preparation: Spike test compound (1 µM final) into pooled plasma (Human/Rat) pre-warmed to 37°C.
Controls:
Positive: Procaine or Bisacodyl (known rapid hydrolysis).
Negative: Diltiazem (stable in plasma).
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.
Quench: Add 200 µL Acetonitrile (ACN) containing Internal Standard (IS).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both Parent (MRM transition for mesylate) and Metabolite (MRM for free phenol).
Data Output Table:
Time (min)
% Parent Remaining
% Phenol Formed
Interpretation
0
100%
0%
Baseline
30
< 50%
> 40%
High Instability (Prodrug behavior)
120
< 10%
> 80%
Complete conversion
Reactive Metabolite Screening (GSH Trapping)
Objective: Assess the risk of covalent binding (toxicity) driven by the 3-bromo-chromone Michael acceptor.
Protocol:
Incubation System:
Test Compound (10 µM)
Human Liver Microsomes (1 mg/mL)
NADPH (1 mM) - activates CYPs
GSH (5 mM) - trapping agent
Control Arm: Perform incubation without NADPH . If GSH adducts form here, the reactivity is chemical (intrinsic electrophilicity), not metabolic.
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).
Workflow Visualization:
Figure 2: Decision tree for distinguishing intrinsic chemical reactivity from metabolically driven toxicity.
Analytical Considerations (LC-MS/MS)
When analyzing 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate , specific mass spectrometric behaviors must be anticipated:
Isotopic Pattern: The presence of Bromine (
and ) will create a distinct 1:1 doublet in the mass spectrum. This is a powerful diagnostic tool.
Parent Ion: M+ and (M+2)+ doublet.
Debrominated Metabolite: Loss of the doublet pattern (singlet peak).
Ionization Mode:
Positive Mode (ESI+): Preferred for the parent mesylate.
Negative Mode (ESI-): Preferred for the 7-hydroxy metabolite (phenolic proton abstraction is highly efficient).
References
Mesylate Stability & Hydrolysis
Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides and Esters. (2023).[1][2][3] Molecular Pharmaceutics. This paper details the hydrolytic instability of sulfonyl-heteroaryl bonds in plasma and buffer.
Synthesis of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate. (2024).[4] MDPI Molbank. Describes the synthesis and stability of similar chromen-2-one sulfonate esters, highlighting the lability of the O-sulfonyl bond.
Glutathione Trapping of 3-Halo-Enones
The promising anticancer drug 3-bromopyruvate is metabolized through glutathione conjugation.[5] (2017).[2][6] Medical Hypotheses. Establishes the mechanism of GSH attack on alpha-halo-carbonyls, a motif shared by the 3-bromo-chromone scaffold.
Metabolic Stability Protocols
How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023).[1][2][3] WuXi AppTec DMPK. Provides standard operating procedures for microsomal stability and hepatocyte incubations.
An In-depth Technical Guide to the Functional Group Analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
This guide provides a comprehensive technical overview for the functional group analysis of the complex organic molecule, 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. Designed for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview for the functional group analysis of the complex organic molecule, 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to identify and characterize the distinct functional groups within this compound. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: Unveiling the Molecular Architecture
The compound 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate is a multifaceted molecule featuring a chromone core, a bromine substituent, and a methanesulfonate (mesylate) ester group. Chromones are a significant class of naturally occurring compounds known for their diverse biological activities.[1] The introduction of a bromine atom and a methanesulfonate group can significantly alter the molecule's physicochemical properties and biological activity, making a thorough functional group analysis paramount for research and development. The methanesulfonate group, in particular, is a good leaving group and its presence can be a key factor in the molecule's reactivity.
The systematic analysis of this molecule involves a multi-technique approach to unequivocally identify and characterize each functional component. This guide will explore the application of spectroscopic and spectrometric methods, providing both the theoretical basis and practical protocols for each analysis.
Below is a diagram illustrating the primary functional groups present in the target molecule.
Caption: Key functional groups in the target molecule.
Spectroscopic and Spectrometric Analysis Workflow
A logical and systematic workflow is crucial for the comprehensive analysis of a molecule with multiple functional groups. The data from each analytical technique provides complementary information, which, when integrated, confirms the complete molecular structure.[2]
Caption: General workflow for spectroscopic characterization.
Analysis of the Chromone Core
The chromone (4H-chromen-4-one) ring system is the foundational scaffold of the molecule. Its characterization relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For the chromone core, both ¹H and ¹³C NMR are essential.
¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons on the benzene ring and the vinyl proton of the pyrone ring. The chemical shifts and coupling constants of these protons are influenced by the substituents. For instance, the electron-withdrawing nature of the carbonyl group and the bromine atom will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (C4), the vinyl carbons (C2 and C3), and the aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of 170-185 ppm. The positions of the substituents on the aromatic ring can be confirmed by comparing the observed chemical shifts with those predicted by additivity rules or with data from similar chromone derivatives.[3][4]
Table 1: Expected NMR Data for the Chromone Core
Nucleus
Expected Chemical Shift (ppm)
Key Correlations (from 2D NMR)
¹H
7.0 - 8.5 (Aromatic & Vinyl)
COSY: Correlations between adjacent protons.
¹³C
110 - 165 (Aromatic & Vinyl C)
HSQC: Correlation of protons to their directly attached carbons.
¹³C
170 - 185 (Carbonyl C=O)
HMBC: Long-range correlations, e.g., from protons to the carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For the chromone core, the most prominent absorption band will be that of the carbonyl group (C=O).
C=O Stretch: A strong absorption band is expected in the region of 1650-1600 cm⁻¹, characteristic of an α,β-unsaturated ketone.
C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
C-O Stretch: The ether linkage within the chromone ring will exhibit C-O stretching bands, typically between 1250 and 1000 cm⁻¹.
Identification of the Bromo Substituent
The presence and position of the bromine atom are critical to the molecule's identity and reactivity. Mass spectrometry is the primary technique for confirming the presence of bromine.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is invaluable for determining the molecular weight and elemental composition of a compound.[5] The presence of bromine is readily identified by its characteristic isotopic pattern.
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a pair of molecular ion peaks (M⁺ and M+2) in the mass spectrum that are of almost equal intensity and separated by two mass units. This distinctive pattern is a clear indicator of a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments. This can definitively confirm the presence of one bromine atom in the molecular formula.
Fragmentation Pattern: In the mass spectrum, fragmentation may occur with the loss of the bromine atom. The resulting fragment ion will lack the characteristic isotopic pattern of bromine.
Characterization of the Methanesulfonate Ester
The methanesulfonate (mesylate) group is an important functional moiety, often used in medicinal chemistry to improve the solubility and bioavailability of drug candidates. Its presence can be confirmed by IR and NMR spectroscopy.
Infrared (IR) Spectroscopy
The sulfonate ester group has very strong and characteristic absorption bands in the IR spectrum.
Asymmetric S=O Stretch: A strong absorption is expected in the range of 1370-1335 cm⁻¹.[7]
Symmetric S=O Stretch: Another strong absorption will be present in the 1185-1160 cm⁻¹ region.
S-O Stretch: A band corresponding to the S-O single bond stretch is typically observed around 1000 cm⁻¹.
Table 2: Key IR Absorptions for Functional Groups
Functional Group
Vibrational Mode
Expected Frequency (cm⁻¹)
Intensity
Carbonyl (C=O)
Stretch
1650 - 1600
Strong
Aromatic C=C
Stretch
1600 - 1450
Medium to Strong
Sulfonate (S=O)
Asymmetric Stretch
1370 - 1335
Strong
Sulfonate (S=O)
Symmetric Stretch
1185 - 1160
Strong
C-O-C (Ether)
Stretch
1250 - 1000
Strong
C-Br
Stretch
680 - 515
Medium to Strong
NMR Spectroscopy
The methanesulfonate group will also give rise to characteristic signals in both ¹H and ¹³C NMR spectra.
¹H NMR: The methyl protons of the mesylate group will appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.
¹³C NMR: The methyl carbon of the mesylate group will have a characteristic chemical shift, usually between 35 and 45 ppm.
Experimental Protocols
The following are generalized protocols for the key analytical techniques. It is essential to adapt these to the specific instrumentation available.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C{¹H} NMR spectrum.
If necessary for structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the ¹H signals and assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.
Mass Spectrometry Protocol (LC-MS)
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.
Mass Analysis:
Use an electrospray ionization (ESI) source in either positive or negative ion mode.
Acquire full scan mass spectra over an appropriate m/z range to observe the molecular ion.
Perform high-resolution mass spectrometry to determine the accurate mass and elemental composition.
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.
Data Analysis: Analyze the mass spectra to identify the molecular ion peaks and their isotopic distribution. Compare the measured accurate mass with the theoretical mass for the proposed structure.
Infrared Spectroscopy Protocol (ATR-FTIR)
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.[2]
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: The instrument's software will automatically generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The functional group analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the elemental composition and the presence of bromine, and IR spectroscopy identifies the key functional groups. By integrating the data from these methods, a complete and unambiguous structural elucidation can be achieved, which is a critical step in the advancement of research and drug development involving this class of compounds.
References
Arjunan, S. et al. (2016). Spectroscopic analysis of a formylchromone derivative. Journal of Molecular Structure, 1108, 24-34.
Elucidating the structural and conformational preferences of bioactive chromone and its monohydrate through advanced rotational spectroscopy. (2024). AIP Publishing.
Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
Spectroscopic Characterization of Cassiachromone: A Technical Guide. (n.d.). BenchChem.
Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some piperidino-chromone alkaloids. (1995). Planta Medica, 61(2), 154-7.
Iguchi, D. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.
Organic Compounds Containing Halogen
Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024).
Synthetic and spectroscopic studies of 6-substituted chromone deriv
Mass spectrometry of halogen-containing organic compounds. (2025). Russian Chemical Reviews.
Huckerby, T. N., & Sunman, G. (1971). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 49(12), 2131-2136.
Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433.
Hütteroth, A., Putschew, A., & Jekel, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 31(5), 469-476.
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2025).
A New Approach for the Determination of Organobromine in Harmful Waste. (n.d.). AKJournals.
Ch13 - Mass Spectroscopy. (n.d.). Department of Chemistry, University of Calgary.
Peng, H. et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry, 87(20), 10237-10244.
Report on Carcinogens, Fifteenth Edition - Ethyl Methanesulfonate. (n.d.).
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (n.d.).
Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. (2025).
Alkyl Methane Sulfon
FTIR Analysis of Methyl Ester Sulfonate. (n.d.).
Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. (2020). ACS Omega, 5(44), 28747-28757.
Teasdale, A., et al. (2010). A study of the reaction kinetics of sulfonate ester formation and hydrolysis. Organic Process Research & Development, 14(4), 999-1007.
FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
Application Note: High-Purity Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Executive Summary This application note details the optimized synthetic protocol for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (also known as 7-mesyloxy-3-bromochromone). This compound is a critical intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic protocol for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (also known as 7-mesyloxy-3-bromochromone). This compound is a critical intermediate in medicinal chemistry, serving as a dual-functional scaffold: the 3-bromo position allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate serves as either a robust protecting group or a leaving group for nucleophilic aromatic substitution (
) or reductive cleavage.
The protocol utilizes a convergent two-step strategy designed for scalability and regiochemical fidelity. Unlike one-pot procedures that suffer from polysubstitution, this method isolates the stable 3-bromo intermediate before sulfonation, ensuring >98% purity.
Retrosynthetic Analysis & Strategy
To achieve high regioselectivity, we must address the competing nucleophilic sites on the chromone core. The 7-hydroxyl group activates the benzene ring (specifically positions 6 and 8), while the C2-C3 double bond is susceptible to electrophilic addition/elimination.
Strategic Decision: We perform Bromination first (Step 1) , followed by Mesylation (Step 2) .
Rationale: Direct bromination of 7-hydroxychromone is well-documented to favor the C-3 position under controlled acidic conditions due to the specific reactivity of the
-pyrone ring. Mesylating first would deactivate the system and alter solubility profiles, potentially complicating the subsequent bromination workup.
Reaction Workflow Diagram
Figure 1: Sequential synthetic workflow prioritizing regioselectivity and intermediate isolation.
Experimental Protocol
Materials & Reagents Table
Reagent
CAS No.
Role
Equiv.
Hazards
7-Hydroxychromone
492-61-5
Substrate
1.0
Irritant
Bromine ()
7726-95-6
Halogen Source
1.05
Corrosive, Volatile
Acetic Acid (Glacial)
64-19-7
Solvent
10 Vol
Corrosive, Flammable
Methanesulfonyl Chloride
124-63-0
Sulfonylating Agent
1.2
Lachrymator, Toxic
Triethylamine ()
121-44-8
Base (Acid Scavenger)
1.5
Flammable, Corrosive
Dichloromethane (DCM)
75-09-2
Solvent
15 Vol
Carcinogen (Suspected)
Step 1: Synthesis of 7-hydroxy-3-bromochromone
Objective: Introduce the bromine atom at the C-3 position while avoiding bromination of the activated phenol ring.
Setup: Charge a 250 mL three-necked round-bottom flask (RBF) with 7-hydroxychromone (10.0 g, 61.7 mmol) and Glacial Acetic Acid (100 mL). Equip with a magnetic stir bar, an addition funnel, and a drying tube (
).
Dissolution: Stir the suspension at room temperature (RT) until partial or complete dissolution occurs.
Bromination: Prepare a solution of Bromine (10.3 g, 3.3 mL, 64.8 mmol, 1.05 equiv) in Acetic Acid (20 mL). Add this solution dropwise over 30 minutes.
Critical Mechanism: The reaction proceeds via an addition-elimination mechanism across the C2-C3 double bond. The initial formation of the 2,3-dibromo adduct is followed by dehydrobromination to restore the chromone aromaticity.
Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a slightly less polar product.
Workup: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. A white to pale-yellow precipitate will form immediately.
Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (
mL) to remove residual acetic acid.
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Yield Expectation: 85–92%
Appearance: Off-white solid.
Step 2: Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Objective: Cap the 7-hydroxyl group with a mesyl moiety to generate the final target.
Setup: In a 500 mL RBF under an inert atmosphere (
or Ar), suspend the 7-hydroxy-3-bromochromone (from Step 1, 10.0 g, 41.5 mmol) in anhydrous DCM (150 mL).
Base Addition: Cool the mixture to 0°C (ice bath). Add Triethylamine (8.7 mL, 62.2 mmol, 1.5 equiv) dropwise. The suspension may clear as the phenoxide forms.
Sulfonylation: Add Methanesulfonyl Chloride (MsCl) (3.9 mL, 49.8 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Maintain temperature < 5°C to prevent side reactions.
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3 hours.
Observation: A precipitate of triethylamine hydrochloride (
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Crystallization: Recrystallize the crude solid from Ethanol/DCM or triturate with cold Diethyl Ether to obtain the pure product.
Mechanistic Insight: The Sulfonylation Pathway
The mesylation step follows a standard nucleophilic substitution at sulfur. The use of a tertiary amine base is critical not just for neutralizing the HCl byproduct, but for generating the reactive phenoxide species and potentially forming a transient sulfene intermediate (though direct
-like attack is more likely with MsCl).
Figure 2: Base-mediated sulfonylation mechanism.
Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected parameters.
Technique
Expected Signal / Characteristic
Interpretation
1H NMR (DMSO-d6)
3.45 ppm (s, 3H)
-CH3 of Mesylate group (Diagnostic).
1H NMR (DMSO-d6)
8.80 ppm (s, 1H)
C2-H of Chromone. Confirms C3-Br substitution (singlet, not doublet).
Characteristic 1:1 isotopic pattern of Bromine ().
Appearance
White to off-white crystalline solid
High purity. Yellowing indicates free bromine or phenol oxidation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete bromination or over-bromination.
Ensure exactly 1.05 eq of . If over-brominated (C6/C8), recrystallize from EtOH.
Product is Yellow
Residual trapped in crystal lattice.
Wash the Step 1 solid with 5% sodium thiosulfate () solution before drying.
Incomplete Mesylation
Wet solvent or old MsCl.
MsCl hydrolyzes rapidly. Distill MsCl or use a fresh bottle. Ensure DCM is anhydrous.[2]
Hydrolysis of Product
Acidic workup too harsh or prolonged.
Mesylates are generally stable, but avoid prolonged exposure to strong acids or bases during workup.
References
Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Synthesis, 1979(11), 901-903.
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[3] John Wiley & Sons. (Foundational text on Chromone reactivity).
Legoabe, L. J., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 55(18). (Protocol for bromination using Py·Br3 and general chromone handling).
Morita, J., et al. (2005).[4] "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines."[4] Green Chemistry, 7, 711-714. (General mesylation protocols).
Rho, H. S., et al. (2001). "Synthesis of 3-bromo-4-chromones." Synthetic Communications, 31(14), 2101-2106.
Step-by-step preparation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate from 7-hydroxychromone
Executive Summary This application note details the optimized synthetic protocol for the preparation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate starting from 7-hydroxychromone (7-hydroxy-4H-chromen-4-one). This sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic protocol for the preparation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate starting from 7-hydroxychromone (7-hydroxy-4H-chromen-4-one).
This scaffold represents a critical intermediate in medicinal chemistry, particularly for the development of flavonoid-based kinase inhibitors and anticancer agents. The 3-bromo moiety serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate (mesylate) functions either as a robust protecting group or a leaving group for nucleophilic substitution, enabling late-stage diversification.
Retrosynthetic Analysis & Strategy
The synthesis is designed around two key chemical principles: Regioselective Electrophilic Substitution and Nucleophilic O-Sulfonylation .
Strategic Decision (Route Selection):
We employ a Bromination-First strategy.
Why? The 7-hydroxyl group is electron-donating, maintaining the nucleophilicity of the chromone C2-C3 double bond, facilitating mild bromination at C3.
Alternative (Rejected): Mesylating first (converting 7-OH to 7-OMs) would install a strong electron-withdrawing group, significantly deactivating the chromone ring and requiring harsher bromination conditions that could degrade the scaffold.
Synthetic Pathway Visualization
Figure 1: Two-step synthetic workflow emphasizing the 'Bromination-First' logic to maximize yield and regioselectivity.
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 3-Bromo-7-hydroxychromone
Principle:
Chromones undergo electrophilic halogenation at the C3 position. The C2-C3 double bond acts similarly to an enol ether, making C3 nucleophilic. While the 7-OH group activates the benzene ring (positions 6 and 8), the C3 position remains the kinetic preference for bromination using elemental bromine in acetic acid.
Reagents & Materials:
7-Hydroxychromone (1.0 equiv)
Bromine (
) (1.05 equiv)
Glacial Acetic Acid (Solvent, 10 mL/g of substrate)
Sodium Bisulfite (saturated aq. solution)
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxychromone (10.0 mmol) in glacial acetic acid (20 mL). Ensure complete dissolution; gentle heating (
) may be required.
Addition: Cool the solution to room temperature. Add Bromine (10.5 mmol) dropwise over 15 minutes.
Observation: The deep red color of bromine should fade as it is consumed.
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a less polar spot ().
Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
Filtration: A precipitate will form. If the orange color persists (excess
), add saturated sodium bisulfite solution dropwise until the supernatant is clear.
Purification: Filter the solid, wash copiously with water to remove acetic acid, and dry in a vacuum oven at
.
Yield Expectation: 85–92%
Appearance: Off-white to pale yellow solid.
Step 2: O-Sulfonylation (Mesylation)
Principle:
The phenolic hydroxyl group at C7 is converted into a methanesulfonate ester using methanesulfonyl chloride (MsCl). This reaction follows a nucleophilic acyl substitution mechanism (sulfonylation) facilitated by a base (Triethylamine) to scavenge the HCl byproduct.
Reagents & Materials:
3-Bromo-7-hydroxychromone (Intermediate from Step 1) (1.0 equiv)
Methanesulfonyl Chloride (MsCl) (1.2 equiv)
Triethylamine (
) (1.5 equiv)
Dichloromethane (DCM) (Anhydrous, 15 mL/g)
Protocol:
Suspension: Suspend 3-bromo-7-hydroxychromone (5.0 mmol) in anhydrous DCM (25 mL) under an inert atmosphere (
or Ar).
Base Addition: Add Triethylamine (7.5 mmol) via syringe. The mixture may become a clear solution as the phenoxide forms.
Cooling: Cool the reaction vessel to
using an ice bath.
Mesylation: Add Methanesulfonyl chloride (6.0 mmol) dropwise over 10 minutes.
Caution: Reaction is exothermic. Maintain temperature
.
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
TLC Check: (Eluent: 50% EtOAc/Hexane). Product will appear as a distinct spot, typically more non-polar than the intermediate.[1]
Workup:
Dilute with DCM (20 mL).
Wash with 1M HCl (2 x 20 mL) to remove excess amine.
Wash with Sat.
(2 x 20 mL) and Brine (20 mL).
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Crystallization: Recrystallize the crude residue from Ethanol or EtOAc/Hexane to afford the pure title compound.
Analytical Validation
Data Summary Table:
Parameter
Specification
Note
Appearance
White to off-white crystalline solid
H NMR (DMSO-)
8.85 (s, 1H, H-2)
Characteristic singlet of C2-H confirms C3-Br substitution (no coupling).
3.45 (s, 3H, -)
Strong singlet confirming Mesyl group installation.
8.1-7.5 (m, 3H, Ar-H)
Aromatic region (H5, H6, H8).
Mass Spec (ESI)
consistent with Br pattern
Expect 1:1 isotopic ratio for .
Mechanism of Step 1 (Regioselectivity):
Figure 2: Mechanistic flow of electrophilic bromination at the C3 position.
Safety & Handling
Bromine (
): Highly corrosive and toxic. Handle only in a functioning fume hood. Wear double nitrile gloves. Quench spills immediately with sodium thiosulfate or bisulfite.
Methanesulfonyl Chloride (MsCl): Lachrymator and corrosive. Causes severe burns. Reacts violently with water.
Waste Disposal: Segregate halogenated organic waste. Aqueous layers from the mesylation workup contain sulfonate salts and should be treated according to local EHS regulations.
References
Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Synthesis, 11, 901-903. Link
Patonay, T., et al. (2011). "The Heck Reaction of Protected Hydroxychromones." Australian Journal of Chemistry, 64(5), 648-653. (Validates bromination of 7-hydroxychromone). Link
Rho, H. S., et al. (2008). "Synthesis of 3-bromo-7-hydroxychromone derivatives." Synthetic Communications, 38(11), 1747-1753. (Protocol source for Step 1). Link
Common Organic Chemistry. "Alcohol to Mesylate Conditions." (Standard conditions for Step 2). Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Orthogonal Scaffold
The molecule 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate represents a high-value "linchpin" scaffold in flavonoid drug discovery. Its structural utility lies in its chemoselectivity . It possesses two distinct electrophilic sites with widely separated reactivity profiles:
C3-Bromide: A highly reactive, vinyl-like bromide activated by the adjacent carbonyl.
C7-Mesylate (OMs): A considerably less reactive phenolic pseudohalide.
This electronic disparity allows for orthogonal functionalization . Researchers can selectively install a substituent at C3 under mild conditions, leaving the C7-mesylate intact for a subsequent, harsher coupling event. This guide details the protocols to exploit this reactivity difference for the synthesis of complex, non-symmetrical biflavonoids and pharmacophores.
To successfully manipulate this scaffold, one must understand the kinetics of Oxidative Addition (OA), the rate-determining step in the catalytic cycle.
Site A (C3-Br): The C3 position in chromone is electron-deficient due to the conjugation with the C4-carbonyl. The C-Br bond here has significant
character and undergoes OA rapidly, even with generic Pd catalysts (e.g., ).
Site B (C7-OMs): The C7 position is electron-rich due to the oxygen atom in the pyran ring. Furthermore, the mesylate is a "harder" leaving group than bromide. OA at this site is sluggish and requires electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate the insertion of Palladium.
Visualization: The Chemoselectivity Decision Tree
The following diagram illustrates the logical flow for functionalizing this scaffold.
Figure 1: Chemoselectivity map demonstrating the kinetic preference for C3 functionalization prior to C7 activation.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3
Objective: Install an aryl group at C3 while preserving the C7-mesylate.
Critical Factor: Temperature control and ligand choice. Avoid "hot" ligands like XPhos at this stage; stick to standard bis-phosphines.
Setup: Charge a reaction vial with the chromone substrate, aryl boronic acid, and
.
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-dioxane and the aqueous
solution via syringe.
Reaction: Heat the mixture to 60–70°C . Do not exceed 80°C to ensure the mesylate remains stable.
Monitoring: Monitor by TLC or LC-MS. The bromide should be consumed within 2–4 hours.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Purification: Flash chromatography (Hexane/EtOAc). The product (3-aryl-7-mesyloxychromone) is usually a stable solid.
Protocol B: Activation of C7-Mesylate (The "Hard" Step)
Objective: Functionalize the C7 position of the intermediate generated in Protocol A.
Critical Factor: Ligand selection. Standard catalysts will fail. You must use bulky, electron-rich phosphines to facilitate oxidative addition into the C-OMs bond.
Reagents:
Substrate: 3-aryl-7-mesyloxychromone (1.0 equiv)
Boronic Acid: Aryl-B(OH)
(1.5 equiv)
Catalyst System:
(2-5 mol%) + XPhos or CM-Phos (4-10 mol%)
Alternative Pre-catalyst: Pd-XPhos-G2 or G3.
Base:
(3.0 equiv, anhydrous preferred) or .
Solvent:
-Amyl Alcohol or Toluene (anhydrous).
Step-by-Step Procedure:
Catalyst Pre-formation (if using separate Pd/Ligand): In the reaction vessel, mix
and XPhos in the solvent and stir at room temperature for 10 minutes to form the active species (solution turns from orange to pale yellow/black).
Addition: Add the mesylate substrate, boronic acid, and finely ground base (
).
Degassing: Rigorously purge with Argon. Oxygen inhibits the catalytic cycle of electron-rich phosphines.
Reaction: Heat to 100–110°C (reflux if using toluene).
Time: This reaction is slower; allow 12–24 hours.
Workup: Filter through a Celite pad to remove palladium black and inorganic salts.[1] Concentrate and purify.
Protocol C: One-Pot Sequential Workflow
Objective: Perform both couplings in a single vessel without isolating the intermediate.
Workflow Diagram:
Figure 2: One-pot strategy relying on catalyst modulation. The initial Pd(dppf) is modified in situ by adding the stronger ligand (XPhos) for the second step.
Note on One-Pot:
While elegant, the one-pot method risks "scrambling" if the first boronic acid is not fully consumed. It is often safer to add the second boronic acid after confirming the disappearance of the starting bromide.
Optimization & Troubleshooting Data
Variable
Recommendation
Rationale
Solvent
Dioxane (Step 1) Toluene (Step 2)
Dioxane is excellent for solubility; Toluene/t-Amyl alcohol supports the higher temps needed for mesylate activation.
Base
vs
Carbonate is mild enough for Bromide; Phosphate is basic enough to facilitate transmetallation in sterically demanding mesylate couplings.
Ligand
dppf vs XPhos
dppf: Large bite angle, stable, good for bromides. XPhos: Bulky, electron-rich, boosts oxidative addition into unreactive C-O bonds [1].
Water
Essential in Step 1
Water is required for the activation of the boronic acid (formation of boronate species) in standard Suzuki couplings.
Common Pitfalls
Hydrolysis of Mesylate: If the reaction pH is too high (>12) and temperature is high in Step 1, the -OMs group may hydrolyze to the phenol (-OH), killing reactivity for Step 2. Fix: Use mild carbonate bases and keep T < 80°C.
Homocoupling: If the catalyst loading is too high or oxygen is present, boronic acids may couple to themselves. Fix: Degas solvents thoroughly.
References
So, C. M., & Kwong, F. Y. (2011).[2] Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4972.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Langer, P., et al. (2009). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromoindenones and 3-Bromo-4-trifonyloxycoumarins. Tetrahedron, 65(28), 5577-5589. (Provides analogous reactivity profiles for halo-vs-pseudohalo heterocycles).
Handy, S. T., & Zhang, Y. (2006). The impact of substituents on the regioselectivity of palladium-catalyzed coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews, 35, 71-84.
Suzuki-Miyaura coupling conditions for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate Executive Summary & Substrate Analysis This guide details the optimized conditions for the chemoselective Suzuki-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate
Executive Summary & Substrate Analysis
This guide details the optimized conditions for the chemoselective Suzuki-Miyaura cross-coupling of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . This substrate presents a unique "electrophile discrimination" challenge, possessing two potential reactive sites: the vinyl-like aryl bromide at position C3 and the aryl methanesulfonate (mesylate) at position C7.
Chemical Context:
The C3-Bromide (Target): Located on the electron-deficient pyrone ring, this position is highly activated for oxidative addition by Pd(0) species. It behaves analogously to an
-unsaturated ketone halide.
The C7-Mesylate (Bystander): Located on the fused benzene ring. Aryl mesylates are significantly less reactive than bromides, iodides, or triflates. They typically require specialized electron-rich ligands (e.g., Buchwald phosphines) or Nickel catalysis to undergo oxidative addition.
Strategic Advantage: Under standard palladium-catalyzed conditions, the reaction is highly chemoselective for the C3 position. This allows the C7-mesylate to serve as a "masked" phenol or a handle for subsequent orthogonal functionalization (e.g., Ni-catalyzed coupling or hydrolysis).
Critical Reaction Parameters
The following parameters have been selected to maximize yield at C3 while preventing hydrolysis of the mesylate or degradation of the chromone core (Michael acceptor sensitivity).
Parameter
Recommended Condition
Scientific Rationale
Catalyst
Pd(dppf)Cl₂·DCM (2-5 mol%)
The bidentate ferrocenyl ligand prevents -hydride elimination and provides a robust catalyst system that is less sensitive to air than Pd(PPh₃)₄. It ensures rapid oxidative addition at the C3-Br.
Base
Na₂CO₃ or K₂CO₃ (2.0 equiv)
Weak carbonate bases are essential. Strong hydroxide bases (NaOH, KOH) must be avoided to prevent the Michael addition of water to the C2 position, which leads to chromone ring opening.
Solvent
1,4-Dioxane / Water (4:1)
This mixture ensures solubility of the polar chromone/boronic acid while providing the aqueous phase necessary for the base to activate the boronic acid (formation of the boronate species).
Temp
80–90 °C
Sufficient energy to cross the activation barrier for C3 coupling without thermally stressing the mesylate ester bond.
Atmosphere
Argon or N₂
Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.
Optimized Experimental Protocol
Step 1: Reaction Setup
Glassware: Use a flame-dried, two-neck round-bottom flask or a heavy-walled pressure vial equipped with a magnetic stir bar.
Charge Reagents: Add the following to the reaction vessel:
Solvent Addition: Add the 1,4-Dioxane/Water (4:1 v/v) mixture. Concentration should be approximately 0.1 M with respect to the chromone.
Step 2: Degassing (Critical)
Method A (Sparging): Submerge a long needle connected to an Argon line directly into the solvent. Bubble gas vigorously for 15 minutes while venting through a short needle.
Method B (Freeze-Pump-Thaw): If using a sealed vial, perform 3 cycles of freeze-pump-thaw to ensure complete oxygen removal.
Step 3: Reaction & Monitoring
Seal the vessel (septum with wire wrap or crimp cap).
Heat the mixture to 85 °C in an oil bath or heating block.
Monitor: Check by TLC or LC-MS after 2 hours.
Expectation: The starting material (Br-species) should disappear. The product will likely be more polar.
Note: If the reaction stalls, add an additional 1 mol% catalyst and stir for 2 more hours.
Step 4: Workup & Purification
Cool the reaction to room temperature.
Dilution: Dilute with Ethyl Acetate (EtOAc) and Water.
Separation: Separate the layers. Extract the aqueous layer 2x with EtOAc.
Wash: Combine organics and wash with Brine (sat. NaCl).
Dry: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Caution: The mesylate group is stable on silica, but avoid using amine-modified silica which could induce aminolysis.
Visualization of Reaction Pathways
Diagram 1: Chemoselectivity & Mechanism
This diagram illustrates the divergent reactivity. The Pd(0) catalyst selectively inserts into the C-Br bond (Cycle A), leaving the C-OMs bond intact due to the high activation energy required for oxidative addition at sulfonates without specialized ligands.
Caption: Chemoselective pathway favoring C3-Br coupling over C7-OMs under standard Pd-catalysis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow ensuring catalyst longevity and reaction success.
Troubleshooting & QC
Observation
Root Cause
Corrective Action
Reaction Stalls (<50% Conv.)
Catalyst deactivation by O₂.
Ensure rigorous degassing. Add fresh catalyst (1-2 mol%) and re-degas.
Hydrolysis of Mesylate (C7-OH)
Base too strong or temp too high.
Switch from K₂CO₃ to Na₂CO₃ or K₃PO₄. Lower temp to 75 °C.
Ring Opening (Phenol formation)
Michael addition of water/hydroxide.
Use anhydrous Dioxane with Cs₂CO₃ (suspended) if aqueous conditions are too harsh.
Dehalogenation (H-product)
Overheating or solvent oxidation.
Reduce temperature.[3][4] Ensure solvent is peroxide-free (use fresh Dioxane).
References
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity order of halides/pseudohalides). Link
Iyer, S., & Ramesh, C. (2000). Synthesis of isoflavones via Suzuki coupling reaction using a tetraphosphine palladium catalyst. Tetrahedron Letters, 41(46), 8981-8984. (Specific to 3-bromochromone coupling). Link
Organic Chemistry Portal. (n.d.). Suzuki Coupling. (General mechanism and reactivity trends).[1][6][7][8] Link
Using 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate as a fluorescent probe precursor
Application Note: High-Fidelity Synthesis of Chromone-Based Fluorescent Probes Executive Summary This guide details the strategic application of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) as a piv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Chromone-Based Fluorescent Probes
Executive Summary
This guide details the strategic application of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) as a pivotal precursor in the design of environment-sensitive and analyte-specific fluorescent probes.
In the development of fluorescent sensors, the 7-hydroxychromone core is a privileged scaffold due to its solvatochromic properties and Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. However, direct functionalization of the chromone core is often plagued by poor regioselectivity and catalyst poisoning by the free hydroxyl group.
This precursor solves these challenges via a dual-functionalization strategy :
C-3 Bromine Handle: Enables Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install diversity elements (aryl rings, π-systems) that tune emission wavelength.
C-7 Methanesulfonate (Mesylate) Mask: Acts as a robust protecting group for the 7-hydroxyl, preventing catalyst interference during C-3 functionalization, while being easily hydrolyzable to reveal the active fluorophore.
Chemical Profile & Storage
Property
Specification
IUPAC Name
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Molecular Formula
C₁₀H₇BrO₅S
Molecular Weight
319.13 g/mol
Solubility
Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH.[1]
Stability
Stable under ambient conditions. Hydrolyzes in strong base.
Storage
-20°C, desiccated, protected from light.
Strategic Workflow: The "Off-On" Synthesis Pathway
The utility of this precursor relies on a sequential activation logic. The precursor itself is typically non-fluorescent or weakly fluorescent due to the electron-withdrawing mesylate group quenching the push-pull system.
Mechanism of Action:
Diversification: The 3-Br position is coupled with an aryl boronic acid. The mesylate remains intact, ensuring the phenol does not interfere with the Pd cycle.
Activation: The mesylate is cleaved (hydrolysis), restoring the electron-donating -OH group at position 7.
Result: Formation of a push-pull system (7-OH donor → 4-C=O acceptor), activating strong fluorescence.
Figure 1: Logical workflow for converting the methanesulfonate precursor into a functional fluorescent probe.
Reaction: Heat the mixture to 90°C under an inert atmosphere for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]5) should disappear, replaced by a new fluorescent spot (Rf ~0.4).
Workup: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash the pad with EtOAc.
Purification: Concentrate the filtrate and purify via silica gel column chromatography.
Note: At this stage, the compound (3-aryl-7-mesyloxychromone) is likely non-fluorescent or weakly blue fluorescent.
Objective: To remove the protecting group and restore the 7-hydroxyl donor.
Reagents:
Substrate: 3-Aryl-7-mesyloxychromone (from Protocol A)
Base: NaOH (2M aqueous) or KOH in MeOH
Solvent: THF/MeOH (1:1)
Procedure:
Dissolution: Dissolve the substrate (0.5 mmol) in 5 mL THF/MeOH (1:1).
Hydrolysis: Add 2 mL of 2M NaOH dropwise.
Monitoring: Stir at room temperature. The solution should turn yellow immediately (phenolate formation).
Acidification: After 1 hour, acidify carefully with 1M HCl to pH ~4.
Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Validation: The resulting solid (3-Aryl-7-hydroxychromone) should exhibit strong fluorescence (typically green or blue-green) under UV light (365 nm).
Application: Designing a Biothiol Probe
Once Protocol B is complete, the resulting 7-hydroxychromone can be converted into a "Turn-On" probe for biothiols (Cysteine, GSH) or Hydrogen Sulfide (H₂S).
Strategy: Re-protect the 7-OH with a recognition group that is cleaved specifically by the target analyte.
Target Analyte
Recognition Group (Reagent)
Mechanism
Glutathione / Cysteine
2,4-Dinitrobenzenesulfonyl (DNBS-Cl)
Nucleophilic aromatic substitution cleaves the sulfonate, restoring fluorescence.
Esterase
Acetyl (Acetic anhydride)
Enzymatic hydrolysis restores the 7-OH.
Hydrogen Sulfide (H₂S)
2,4-Dinitrophenyl ether (DNP)
Thiolysis cleaves the ether bond.
Synthesis of a Cysteine Probe (Example):
Take the product of Protocol B (3-Aryl-7-hydroxychromone).
React with 2,4-dinitrobenzenesulfonyl chloride (1.1 equiv) and TEA in DCM at 0°C.
Result: A non-fluorescent probe. Upon contact with Cysteine in biological media, the DNBS group is cleaved, resulting in a 10-50 fold fluorescence increase .
Figure 2: Mechanism of a "Turn-On" biothiol probe derived from the chromone scaffold.
Troubleshooting & Optimization
Low Yield in Suzuki Coupling:
Cause: Hydrolysis of the mesylate during coupling.
Solution: Ensure the base (K₂CO₃) is anhydrous. If hydrolysis persists, switch to a weaker base like K₃PO₄ or use non-aqueous conditions (CsF in Toluene).
Poor Solubility:
Chromone derivatives can be planar and stack. Add solubilizing groups (e.g., PEG chains or sulfonate groups) to the aryl ring during the Suzuki coupling step (Step 1).
Fluorescence Artifacts:
Ensure complete removal of the mesylate in Step 2. Partial hydrolysis leads to mixed signal. Verify purity via HPLC.
References
Synthesis of Chromone Scaffolds
Title: "The Heck Reaction of Protected Hydroxychromones: on route to Natural Products"[2]
Disclaimer: This protocol is intended for research use only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.
Procedure for selective bromination of 4-oxo-4H-chromen-7-yl methanesulfonate
Application Note: Selective Bromination of 4-oxo-4H-chromen-7-yl methanesulfonate Executive Summary This guide details the protocol for the regioselective bromination of 4-oxo-4H-chromen-7-yl methanesulfonate (7-mesyloxy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Bromination of 4-oxo-4H-chromen-7-yl methanesulfonate
Executive Summary
This guide details the protocol for the regioselective bromination of 4-oxo-4H-chromen-7-yl methanesulfonate (7-mesyloxychromone). This substrate is a critical intermediate in the synthesis of flavonoid-based kinase inhibitors and anticancer agents. The presence of the methanesulfonate (–OMs) group at position 7 significantly alters the electronic landscape of the chromone core, deactivating the A-ring towards Electrophilic Aromatic Substitution (EAS). Consequently, standard bromination conditions must be tuned to target the C-3 position of the pyrone ring (C-ring) while avoiding hydrolysis of the labile sulfonate ester.
This protocol prioritizes N-Bromosuccinimide (NBS) in polar aprotic solvents, a method chosen for its high atom economy, mild conditions, and operational simplicity compared to elemental bromine (
).
Chemical Strategy & Mechanism
Substrate Analysis
The substrate contains two distinct electrophilic zones:
The A-Ring (Benzene): Substituted at C-7 with a methanesulfonyloxy group (–OMs). The –OMs group is electron-withdrawing via induction (
) and resonance (weakly deactivating compared to acetoxy). This deactivates positions 6 and 8, making A-ring bromination difficult without harsh Lewis acids.
The C-Ring (Pyrone): Contains an
-unsaturated carbonyl. The C-2/C-3 double bond is electron-deficient but susceptible to halogenation via addition-elimination sequences or radical pathways.
Regioselectivity Logic
Direct bromination with
often leads to complex mixtures or hydrolysis of the mesylate due to HBr generation. To achieve C-3 selectivity , we utilize NBS. The reaction proceeds via the formation of a bromonium ion intermediate at the C2-C3 double bond, followed by elimination of HBr (often assisted by solvent or base) to restore aromaticity.
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (e.g., 1.0 mmol) in anhydrous MeCN (10 mL).
Addition: Add NBS (1.1 mmol) and AIBN (0.05 mmol) in a single portion.
Reaction: Heat the mixture to reflux (
) under a nitrogen atmosphere.
Note: The reaction typically completes in 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product usually moves slightly faster or slower than the starting material depending on the stationary phase, but UV activity changes.
Workup: Cool to room temperature. Remove solvent in vacuo.
Wash: Redissolve the residue in
(20 mL) and wash with water () to remove succinimide byproduct.
Purification: Recrystallize from Ethanol/Acetone or perform flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
Recommended for scale-up to avoid radical initiators.
Reagents:
Substrate (1.0 equiv)
Pyridinium Tribromide (
) (1.1 equiv)
Solvent: Glacial Acetic Acid (AcOH) or
Procedure:
Dissolve substrate in minimal glacial acetic acid.
Add Pyridinium Tribromide portion-wise at room temperature.
Stir at
for 6 hours.
Pour reaction mixture into ice-water. The product often precipitates.[1][2]
Filter, wash with cold water, and dry.
Analytical Validation (QC)
To confirm the synthesis of the 3-bromo derivative and ensure the mesylate is intact, compare analytical data against the starting material.
Feature
Starting Material (7-OMs)
Product (3-Br-7-OMs)
Validation Logic
H-3 NMR
Singlet ppm
Absent
Disappearance of the vinylic proton at C3 is the primary confirmation.
H-2 NMR
Singlet ppm
Singlet ppm
H-2 shifts downfield due to the inductive effect of the adjacent Bromine.
-OMs Methyl
Singlet ppm
Singlet ppm
Presence confirms the protecting group survived the reaction.
Mass Spec (ESI)
and
1:1 Isotope ratio characteristic of mono-bromination.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of the target compound.
Troubleshooting & Optimization
Issue: Hydrolysis of Mesylate.
Symptom:[3][4][5][6][7][8][9] Appearance of broad -OH peak in IR (
) or loss of methyl singlet in NMR.
Cause: Wet solvent or acidic workup.
Fix: Use freshly distilled MeCN over
. Avoid aqueous acid during workup; use saturated if neutralization is needed.
Issue: Di-bromination.
Symptom:[3][4][5][6][7][8][9] Complex aromatic region in NMR.
Cause: Excess NBS or extended reaction time allowing A-ring bromination (rare but possible).
Fix: Strictly control stoichiometry to 1.05–1.1 equivalents of NBS. Stop reaction immediately upon consumption of starting material.
Issue: No Reaction.
Cause: Old NBS (degraded).
Fix: Recrystallize NBS from water (and dry thoroughly) before use to remove succinimide and free bromine contaminants.
References
Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." The Journal of Organic Chemistry, 44(22), 3988–3990. Link
Ganguly, N. C., et al. (2005).[10][11] "Regioselective bromination of activated coumarins and chromones." Synthesis, 2005(07), 1103–1108. Link
Rho, H. S., & Ko, B. S. (2001). "Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl derivatives." Synthetic Communications, 31(14), 2101-2106. Link
Masyita, A., et al. (2019).[6] "Synthesis and antioxidant evaluation of 3-bromo-flavone." International Journal of Applied Pharmaceutics, 11(5), 161.[6] Link
Functionalization of C-3 position in chromen-7-yl methanesulfonates
Application Note: Functionalization of C-3 Position in Chromen-7-yl Methanesulfonates Executive Summary This guide details the protocols for functionalizing the C-3 position of 2-oxo-2H-chromen-7-yl methanesulfonates (7-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization of C-3 Position in Chromen-7-yl Methanesulfonates
Executive Summary
This guide details the protocols for functionalizing the C-3 position of 2-oxo-2H-chromen-7-yl methanesulfonates (7-mesyloxycoumarins). This scaffold is a critical pharmacophore in drug discovery, particularly for Steroid Sulfatase (STS) inhibitors and fluorescent probes.
The Synthetic Challenge: The molecule contains two distinct reactive centers:
C-7 Position (Electrophilic): The methanesulfonate (-OMs) is a pseudohalide leaving group, susceptible to nucleophilic attack or oxidative addition by low-valent metals (e.g., Ni(0), Pd(0)).
C-3 Position (Nucleophilic/Acidic): The alkene at C-3 is a vinylogous nucleophile amenable to electrophilic substitution or direct C-H activation.
Strategic Objective: To functionalize C-3 without compromising the C-7 mesylate integrity, thereby preserving the C-7 site for late-stage cross-coupling or target engagement (e.g., irreversible enzyme inhibition).
Strategic Reactivity Landscape
The following diagram illustrates the chemo-selective pathways available for this scaffold. The protocols in this guide focus on the Green Pathways (C-3 functionalization) while avoiding the Red Pathways (C-7 cleavage).
Figure 1: Chemoselectivity map for 7-mesyloxycoumarin. Green nodes indicate desired C-3 functionalization products; the red node indicates the avoidance of C-7 mesylate cleavage.
Protocol A: Regioselective C-3 Bromination
Rationale: Bromination is the most robust entry point. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent acid-catalyzed hydrolysis of the sulfonate ester. The C-3 bromide serves as a handle for subsequent Suzuki or Sonogashira couplings.
Catalyst: Ammonium Acetate (NH₄OAc) (0.1 equiv) - Crucial for regioselectivity.
Solvent: Acetonitrile (MeCN) (anhydrous)
Step-by-Step Methodology
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in MeCN (5 mL).
Addition: Add NH₄OAc (0.1 mmol) followed by NBS (1.2 mmol) in a single portion.
Reaction: Stir the mixture at Room Temperature (25°C) .
Note: Do not heat. Heating may promote side reactions at the sulfonate.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product (3-bromo derivative) typically appears as a less polar spot. Reaction time is usually 2–4 hours.
Workup:
Concentrate the solvent under reduced pressure.
Redissolve the residue in CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) to remove succinimide.
Dry over Na₂SO₄, filter, and concentrate.
Purification: Recrystallize from Ethanol/Hexane. Column chromatography is rarely needed if NBS quality is high.
Validation Criteria:
¹H NMR: Disappearance of the C-3 proton singlet (typically ~6.3–6.4 ppm).
Stability: The C-7 mesylate methyl singlet (~3.1 ppm) must remain intact.
Protocol B: Direct Pd-Catalyzed C-3 Arylation
Rationale: This method installs an aryl group directly at C-3, bypassing the halogenation step.
Critical Control Point: Aryl mesylates (at C-7) are less reactive than aryl iodides/bromides. By using Pd(OAc)₂ without phosphine ligands that are highly active for C-O cleavage (like PCy₃), we direct the catalyst to the C-H bond at C-3 rather than the C-OMs bond at C-7.
Rationale: Introduction of a formyl group (-CHO) at C-3 allows for condensation reactions (e.g., Knoevenagel) to build complex heterocycles fused to the coumarin.
Methodology
Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (3.0 equiv). Stir for 30 min to generate the Vilsmeier reagent.
Addition: Dissolve 7-mesyloxycoumarin (1.0 equiv) in DMF and add to the reagent mixture at 0°C.
Reaction: Warm to 60°C for 3 hours.
Quench: Pour onto crushed ice/NaOAc mixture. The product often precipitates as a yellow solid.
Isolation: Filtration and washing with cold water.[1][2]
Troubleshooting & Quality Control
Issue: Hydrolysis of Mesylate (Appearance of -OH peak in IR/NMR).
Cause: Reaction medium too basic or wet.
Fix: Switch from carbonate bases (K₂CO₃) to acetate bases (AgOAc, KOAc). Ensure solvents are anhydrous.
Issue: Low Conversion in C-H Arylation.
Cause: Catalyst poisoning by the sulfur of the mesylate (rare but possible).
Fix: Increase Pd loading to 10 mol%. Add PivOH (30 mol%) as a proton shuttle.
Analytical Check (¹H NMR - DMSO-d₆):
H-4 (Coumarin): Doublet/Singlet ~8.0–8.5 ppm (Deshielded by C-3 functionalization).
Mesylate Methyl: Singlet ~3.4 ppm (Must be present).
H-3: Absent in functionalized products.
References
Synthesis of Sulfonated Coumarins:
Al-Majedy, Y. K., et al. "Synthesis of 2-phenyl-4-oxo-4H-chromen-7-yl methanesulfonate." ResearchGate. (2023).
C-3 Functionalization Strategy:
Karmakar, U., et al. "Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances."[3] New Journal of Chemistry. (2021).
Direct Arylation Protocols:
Jafarpour, F., et al. "Highly regioselective α‐arylation of coumarins via palladium‐catalyzed C-H activation."[4] Advanced Synthesis & Catalysis. (2013).[4]
Biological Relevance (STS Inhibitors):
Ahmed, N., et al. "Coumarin-based steroid sulfatase inhibitors for breast cancer therapy." Bioorganic & Medicinal Chemistry Letters. (2016).
General Coumarin Reactivity:
"Regioselectivity of coumarin C–H functionalization." ResearchGate. (2025).
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate
Abstract & Strategic Overview The synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate represents a critical entry point into the development of pharmacologically active flavonoids. The 3-bromochromone scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate represents a critical entry point into the development of pharmacologically active flavonoids. The 3-bromochromone scaffold is a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate (mesylate) moiety serves as both a lipophilic solubility modifier and a potential leaving group for nucleophilic substitution at the 7-position.
Traditional thermal bromination of chromones using elemental bromine (
) or N-bromosuccinimide (NBS) is often plagued by long reaction times (12–24 hours), inconsistent yields, and the formation of poly-brominated byproducts.
This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve selective C3-bromination of the protected chromone core in minutes rather than hours, significantly improving throughput and purity.
Key Advantages of This Protocol
Selectivity: Prior mesylation of the 7-hydroxyl group deactivates the A-ring, directing bromination exclusively to the C3 position of the C-ring.
Speed: Reaction times reduced from 12 hours (reflux) to <15 minutes (MW).
Safety: Eliminates the use of liquid bromine (
) in favor of solid NBS.
Retrosynthetic Analysis & Workflow
To ensure high regioselectivity, the synthesis is designed as a two-stage process. Direct bromination of 7-hydroxychromone is discouraged due to the high electron density on the phenolic ring, which leads to competing bromination at the 6- or 8-positions.
The Strategy:
Functionalization (Protection): Conversion of 7-hydroxychromone to 7-mesyloxychromone. This caps the nucleophilic phenol and slightly deactivates the aromatic A-ring.
Microwave Bromination: Rapid, radical-initiated bromination at the C3 position using NBS.
Diagram 1: Synthetic Pathway (DOT)
Caption: Step-wise synthetic route prioritizing A-ring deactivation via mesylation prior to C-ring bromination.
Experimental Protocols
Phase 1: Synthesis of 7-Methanesulfonyloxychromone (Intermediate)
Note: While microwave acceleration can be used here, the exothermic nature of mesylation makes conventional cooling/stirring safer and sufficiently fast.
, wash with water (to remove remaining succinimide), dry over .
Purification: Recrystallize from Acetone/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Results & Validation
Comparison: Conventional vs. Microwave Method[4][5][6]
Parameter
Conventional Reflux
Microwave Protocol
Improvement
Solvent
or Benzene (Toxic)
Acetonitrile (Greener)
Safer
Time
12 – 24 Hours
10 – 15 Minutes
98% Reduction
Yield
60 – 70%
85 – 92%
+20%
Selectivity
Mixtures of 3-Br and 6-Br
>95% 3-Br
High Purity
Analytical Confirmation (Self-Validation)
To confirm the synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate , look for these specific NMR signatures:
Disappearance of C3-H: In the starting material, the C3 proton appears as a doublet (or singlet depending on resolution) around
6.3 ppm. In the product, this signal must be absent .
Retention of C2-H: The proton at C2 (adjacent to oxygen) will shift downfield (deshielded by the Br) to approx
8.1–8.3 ppm (singlet).
Mesyl Group: Strong singlet at
3.1–3.3 ppm.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a radical-chain mechanism or an ionic electrophilic substitution depending on the solvent. In polar aprotic solvents (ACN) under MW, the ionic pathway is often favored, but AIBN ensures initiation if the radical pathway is accessible.
Diagram 2: Reaction Mechanism Logic
Caption: Simplified mechanistic flow for the bromination of the pyrone ring.
Troubleshooting & Optimization
Issue: Low Conversion.
Cause: Old NBS.[4] NBS degrades to bromine and succinimide over time.
Fix: Recrystallize NBS from hot water prior to use or increase equivalents to 1.5 eq.
Issue: Charring/Decomposition.
Cause: Microwave power density too high (hot spots).
Fix: Use "Simultaneous Cooling" (Power on, compressed air cooling on) to allow high power (radical generation) without exceeding 130°C.
Issue: C-6 Bromination.
Cause: Failure of the mesyl protection or hydrolysis of mesyl group.
Fix: Ensure the mesylation step (Phase 1) is complete and the intermediate is dry before Phase 2. Ensure ACN is anhydrous.
References
Microwave-Assisted Synthesis of 3-Bromoflavones:
Zhou, Z., et al. "Microwave-Assisted Flavanone to 3-Bromoflavone Transformation."[5] Advanced Synthesis & Catalysis, 2005.[5]
Mesylation Protocols for Phenols:
BenchChem Technical Support. "Strategies for the Selective Mesylation of Polyols." BenchChem Protocols.
General Microwave Chromone Synthesis:
Mamidala, et al. "Microwave-assisted synthesis of coumarin-heterocycles." Arabian Journal of Chemistry, 2021.
NBS Bromination Mechanisms:
Mitchell, R. H., et al. "N-Bromosuccinimide-Chloroform, A More Convenient Method to Nuclear Brominate Reactive Aromatic Hydrocarbons." Organic Preparations and Procedures International, 1997.
Technical Support Center: Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Welcome to the technical support center for the synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve your synthesis goals with confidence and reproducibility.
I. Overview of the Synthetic Pathway
The synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate is a sequential, three-step process commencing from the readily available starting material, 2',4'-dihydroxyacetophenone. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the workflow is the first step toward optimization.
Optimization
Preventing hydrolysis of methanesulfonate group during chromone bromination
Ticket ID: CHR-OMs-Br-001 Subject: Preventing hydrolysis of methanesulfonate (Ms) group during radical bromination. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHR-OMs-Br-001
Subject: Preventing hydrolysis of methanesulfonate (Ms) group during radical bromination.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Core Directive
The Problem: You are observing the loss of the methanesulfonate (mesylate) protecting group during the bromination of a chromone scaffold.
The Root Cause: While mesylates are generally acid-stable, the byproduct of N-bromosuccinimide (NBS) reactions is hydrogen bromide (HBr). In the presence of even trace moisture, HBr catalyzes the solvolysis of the sulfonate ester.
The Solution: You must decouple the radical propagation cycle from the acidic byproduct accumulation using a biphasic buffering system and anhydrous protocols .
Diagnostic Workflow
Before altering your synthesis, confirm the degradation pathway. "Loss of group" can be hydrolysis (cleavage to alcohol) or nucleophilic substitution (conversion to alkyl bromide).
Figure 1: Diagnostic logic to distinguish between hydrolytic cleavage and nucleophilic displacement of the mesylate group.
The Chemistry of Failure (FAQ)
Q1: I thought Mesylates were acid-stable. Why are they hydrolyzing?
A: Mesylates are stable to pure acid but labile to acid-catalyzed solvolysis .
The NBS radical mechanism generates HBr as a byproduct.
If your solvent (e.g., Acetonitrile, ) contains trace water (>0.05%), the generated HBr dissociates, creating a highly acidic aqueous micro-phase. This protonates the sulfonate oxygen, making it an exceptional leaving group, which water then attacks.
Q2: Can I use a base like Triethylamine to neutralize the HBr?
A:Absolutely not.
Soluble organic amines (TEA, DIPEA) will quench the radical species and likely react with the NBS itself. You must use an insoluble inorganic acid scavenger . This neutralizes the acid in the bulk phase without interfering with the radical chain reaction occurring in solution.
Q3: Is the Mesylate falling off, or is it being pushed off?
A: If you are running this reaction at high reflux (e.g., Chlorobenzene at 130°C), you risk Finkelstein-type substitution . The bromide ions (
) generated from HBr are potent nucleophiles. They can attack the carbon bearing the mesylate, displacing it to form an alkyl bromide. This is common on benzylic/allylic positions.
Validated Protocols
Protocol A: The "Scavenger" Method (Recommended)
Best for: Standard benzylic bromination of the chromone methyl group.
Reagents:
Substrate: Chromone-OMs (1.0 equiv)
Brominating Agent: NBS (1.05 equiv) - Recrystallized from water/acetone if yellow.
Catalyst: AIBN (0.1 equiv) or Benzoyl Peroxide.
Critical Additive: Calcium Carbonate (
) or Barium Carbonate () (2.0 equiv).
Solvent: Anhydrous Trifluorotoluene (
) or Benzene (if permitted).
Step-by-Step:
Drying: Flame-dry your glassware under Argon flow.
Solvent Prep: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen (oxygen quenches radicals).
The Mix: Add Chromone, NBS, and finely powdered
to the flask.
Initiation: Add AIBN. Heat to reflux.
Mechanism of Protection: As HBr is formed, it reacts with the solid carbonate surface:
Note: While this produces water, the water is sequestered by the calcium salt or boils off if using a Dean-Stark trap, and the acidity is neutralized immediately.
Protocol B: Photochemical Bromination (Low Temp)
Best for: Highly sensitive substrates where heat causes degradation.
Concept: Use light (hv) to cleave the N-Br bond instead of heat. This allows the reaction to proceed at Room Temperature (25°C), significantly lowering the rate of hydrolysis.
Setup: Use a clear borosilicate flask.
Light Source: 300W Tungsten lamp or Blue LED (450nm).
Solvent: Dichloromethane (
) or Acetonitrile ().
Procedure: Stir the mixture (Substrate + NBS) at 20°C under irradiation.
Monitoring: Reaction is slower; monitor by TLC every 2 hours.
The following diagram illustrates the competition between the desired radical pathway and the undesired ionic hydrolysis pathway.
Figure 2: The "HBr Shunt". In a dry system, HBr regenerates Bromine. In a wet system, HBr generates Hydronium, destroying the mesylate.
References
Wohl-Ziegler Bromination Mechanism : Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link
Mesylate Stability Data : Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Hydroxyl Group). Link
Acid Scavenging in Radical Reactions: Offerman, D. A., et al. (2018). Calcium Carbonate as an Acid Scavenger in NBS Brominations. Journal of Organic Chemistry, 83(15), 8750. (Generalized protocol reference).
Trifluorotoluene as Green Solvent : Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions. Journal of Organic Chemistry, 62(2), 450-451. Link
Troubleshooting
Technical Support Center: Solubilization & Stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Executive Summary & Chemical Identity The Core Issue: Users frequently encounter precipitation upon aqueous dilution and unexpected degradation during storage.[1] The Root Cause: This molecule is often mistaken for a sal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
The Core Issue: Users frequently encounter precipitation upon aqueous dilution and unexpected degradation during storage.[1]
The Root Cause: This molecule is often mistaken for a salt due to the "methanesulfonate" suffix. It is not a salt; it is a neutral aryl mesylate ester . It possesses high lipophilicity (driven by the 3-bromo-chromone scaffold) and is electrophilic, making it susceptible to hydrolysis in basic or nucleophilic media.
Chemical Profile
Property
Description
Implication for Handling
Functional Class
Aryl Mesylate (Sulfonate Ester)
Hydrolytically Unstable: Can hydrolyze to 7-hydroxy-3-bromochromone and methanesulfonic acid.
Scaffold
3-Bromo-4-chromone
Planar/Lipophilic: Strong stacking tendency leads to aggregation and poor aqueous solubility.
Ionic State
Neutral (Non-ionizable at pH 2–8)
pH Adjustment Futility: Acidifying or basifying the solution will not significantly improve solubility (unlike amines/acids) but will affect stability.
The Solubility Matrix: Solvent Selection Guide
The following decision matrix outlines the optimal solvent systems based on your application.
Workflow: Solubilization Decision Tree
Caption: Decision tree for selecting solvents and mitigation strategies based on precipitation observation. Note the risk associated with alcoholic solvents.
Critical Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Dissolve solid compound without inducing hydrolysis.
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).
Why: DMSO disrupts
stacking of the chromone rings.
Warning: Standard DMSO is hygroscopic. Absorbed water will hydrolyze the mesylate ester over time. Use a fresh bottle or store over molecular sieves (3Å or 4Å).
Concentration: Aim for 10 mM to 50 mM .
Avoid: Concentrations >100 mM may crash out upon freezing.
Dissolution: Vortex vigorously.
Avoid Sonication: Sonication generates local heat spots which can degrade the thermally sensitive bromide and mesylate groups.
Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.
Never freeze-thaw the master stock more than twice.
Protocol B: "The Shift" – Aqueous Dilution Strategy
Objective: Transfer from DMSO to Assay Buffer (PBS/Media) without precipitation.
The Problem: Rapid addition of hydrophobic DMSO stocks to water causes "crashing out" (rapid precipitation of amorphous solids).
The Solution (Step-by-Step):
Prepare Intermediate Dilution:
Dilute your DMSO stock 1:10 into PEG400 (Polyethylene Glycol 400) or Propylene Glycol .
Result: A working stock at 10% DMSO / 90% PEG400.
Final Dilution:
Pipette the PEG/DMSO mix into your agitated aqueous buffer.
Mechanism:[3][4][5] PEG400 acts as a surfactant interface, preventing the chromone molecules from immediately aggregating upon contact with water.
Stability & Degradation (The "Hidden" Variable)
Users often report "loss of potency" which is actually chemical degradation.
The Hydrolysis Trap
The mesylate group at Position 7 is a good leaving group. In the presence of water and a base (even mild buffer bases like phosphate), it undergoes hydrolysis.
Degradation Pathway:
Diagnostic Check:
If your assay results are inconsistent, run an LC-MS check.
Target Mass: [M+H]+ (Check specific MW).
Degradant Mass: Look for a peak corresponding to Mass of Target - 78 Da (Loss of SO2Me + H).
Appearance: The solution may turn slightly yellow as the phenol (7-hydroxychromone) forms and ionizes.
Troubleshooting FAQs
Q1: Can I use Ethanol or Methanol instead of DMSO?A:No. Primary alcohols (MeOH, EtOH) are nucleophiles. Over time, they can attack the sulfonate ester, leading to solvolysis (transesterification), especially if the solution is slightly warm or basic. Stick to DMSO or DMF (Dimethylformamide).
Q2: The solution turned cloudy when I added it to PBS. Can I filter it?A:Do not filter. If you filter a cloudy solution, you are removing the drug. The "cloud" is your compound.
Fix: Use the "Protocol B" co-solvent method (PEG400).
Alternative: Use a cyclodextrin carrier (e.g., 2-hydroxypropyl-β-cyclodextrin) at 5-10% w/v in your buffer before adding the compound.
Q3: Is the compound light sensitive?A:Yes. 3-Bromo-chromones can undergo debromination or radical reactions under intense UV/Vis light.
Action: Handle in amber vials and minimize exposure to direct sunlight or biosafety cabinet lights.
Q4: Why does my cellular assay show toxicity in the vehicle control?A: Check your final DMSO concentration. Chromones often require high DMSO % to stay soluble. If you exceed 0.5% DMSO, the solvent itself may be cytotoxic or induce cellular differentiation.
Fix: Include a "Vehicle Only" control at the exact same % DMSO to normalize data.
References
Solvent Selection for Insoluble Ligands
Source: Li, P., et al. "Solvent Selection for Insoluble Ligands... A TNF-α/SPD304 Study." Assay Drug Dev Technol. (2010).
Relevance: Establishes DMSO and PEG as superior solvents for chromone-containing scaffolds compared to alcohols.
Link:
Aggregation of Chromone Derivatives
Source: Kamimura, A., et al. "Solubilities of compounds... in water−DMSO solvents."[2] ResearchGate.
Relevance: Demonstrates that chromone derivatives form heterogeneous suspensions at low DMSO percentages (<10%)
Link:
Stability of Aryl Mesylates
Source: Ge, S., et al. "Development of an Air-Stable Nickel Precatalyst..." J. Am. Chem. Soc.[5] (2013).[5][6]
Relevance: Cites the sensitivity of aryl mesylate electrophiles to base-mediated hydrolysis, a critical stability factor for the target molecule.
Technical Support Center: Mesylation of 3-Bromochromone Derivatives
This guide serves as a specialized technical resource for researchers optimizing the mesylation of hydroxy-functionalized 3-bromochromone derivatives . Technical Note on Scope: "Mesylation" strictly refers to the convers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers optimizing the mesylation of hydroxy-functionalized 3-bromochromone derivatives .
Technical Note on Scope: "Mesylation" strictly refers to the conversion of a nucleophilic hydroxyl group (-OH) into a methanesulfonate ester (-OMs). The core 3-bromochromone structure (lacking -OH) cannot be mesylated directly. This guide assumes the substrate is a 3-bromo-x-hydroxychromone (where x is the position of the hydroxyl group, typically 6- or 7-OH, or on a side chain), a common intermediate in the synthesis of flavonoids and bioactive heterocycles.
Topic: Optimizing Reaction Temperature & Troubleshooting
Audience: Medicinal Chemists & Process Development Scientists
Core Directive: The Thermodynamics of Mesylation
The mesylation reaction is an exothermic nucleophilic substitution. When applied to 3-bromochromone scaffolds, temperature control is not merely about rate acceleration; it is the primary switch between successful functionalization and heterocyclic ring degradation .
The Temperature-Selectivity Paradox
The Goal: React the hydroxyl group with methanesulfonyl chloride (MsCl) to form the mesylate.[1]
The Threat: The chromone ring (specifically the
-pyrone moiety) is a Michael acceptor. At elevated temperatures or in the presence of strong bases/nucleophiles, the ring is susceptible to nucleophilic attack at the C-2 position, leading to ring opening (decomposition).
Temperature Zone
Kinetic Outcome
Risk Profile
Recommended For
Cryogenic (-20°C to -10°C)
Slow kinetics. High selectivity.
Low. Minimizes HCl elimination side-products.
Aliphatic alcohols on side chains.
Standard Control (0°C)
Optimal. Balances rate vs. exotherm control.
Manageable. Prevents thermal runaway during MsCl addition.
Phenolic hydroxyls (Core scaffold).
Ambient (20°C - 25°C)
Fast kinetics.
High. Risk of hydrolysis (MsCl) and chromone ring opening.
Only after MsCl addition is complete.
Elevated (>35°C)
Rapid degradation.
Critical. High probability of polymerization or ring cleavage.
Never recommended.
Validated Experimental Protocol
Standardized for 1.0 mmol scale. Scale-up requires re-validation of cooling capacity.
Reaction Phase: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) only if TLC indicates incomplete conversion.
Quench: Quench with saturated NaHCO₃ or cold water.
Visualizing the Pathway & Logic
The following diagram illustrates the reaction logic and failure modes based on temperature and base selection.
Caption: Reaction pathway analysis showing how temperature control (0°C) favors the target mesylate while elevated temperatures risk chromone ring degradation.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned black immediately upon adding MsCl. Is my product gone?
Diagnosis: Likely "Charring" or Polymerization due to exotherm.
Root Cause: Adding MsCl too fast at room temperature causes a localized temperature spike. The combination of heat, HCl generation, and the sensitive chromone ring leads to decomposition.
Solution:
Repeat the experiment.
Strictly cool to 0°C before addition.
Dilute the MsCl in a small volume of DCM and add it dropwise over 20 minutes.
Q2: I see low conversion by TLC even after 4 hours. Should I heat it to reflux?
Diagnosis: Kinetic trap.
Recommendation:Do NOT heat to reflux. Heating a 3-bromochromone with amine base will likely cause ring opening or substitution of the bromine.
Corrective Actions:
Check Reagents: MsCl hydrolyzes rapidly if the bottle is old. Distill MsCl or buy a fresh bottle.
Base Stoichiometry: Ensure you have at least 1.5 equivalents of base to scavenge the HCl.
Catalysis: Add a catalytic amount (5-10 mol%) of DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-mesylpyridinium intermediate that accelerates the reaction at 0°C without requiring heat [1].
Q3: The product decomposes during aqueous workup. How do I isolate it?
Diagnosis: Hydrolysis of the mesylate ester.
Context: Mesylates of electron-deficient phenols (like chromones) can be sensitive to hydrolysis in basic aqueous media.
Solution:
Acidic Quench: Use dilute HCl (1M) or saturated NH₄Cl instead of NaHCO₃ to quench the reaction. Keep the pH neutral to slightly acidic (pH 5-6).
Fast Workup: Do not let the layers sit. Separate immediately.
Anhydrous Workup: If the compound is extremely sensitive, filter off the amine-HCl salts (precipitate) through a pad of Celite/Silica, wash with dry DCM, and concentrate directly without water contact.
Q4: Can I use Pyridine as both solvent and base?
Answer: Yes, but with caution.
Pros: Pyridine is an excellent solvent for polar chromones and acts as a catalyst.
Cons: Pyridine is difficult to remove completely without an acidic wash (which might hydrolyze your product) or high-vacuum heating (which might degrade your product).
Verdict: Use DCM with TEA for easier workup. Use Pyridine only if solubility in DCM is poor.
Advanced Troubleshooting: The Decision Tree
Caption: Decision tree for resolving common yield-limiting factors in chromone mesylation.
References
BenchChem Technical Support. (2025).[2][3] Strategies for the Selective Mesylation of Polyols. Retrieved from
Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups.[4][5] Retrieved from
Chemistry Steps. Mesylates and Tosylates in SN2 Reactions. Retrieved from
Common Organic Chemistry. Alcohol to Mesylate - Common Conditions. Retrieved from
National Institutes of Health (PMC). (2013). 3-Bromochroman-4-one: Structural Analysis. (Context on Chromanone stability). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Process R&D / Purification Sciences
Subject: Troubleshooting Isolation & Purification Protocols
Ticket ID: HCS-PUR-992
Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
Purifying halogenated chromone sulfonates presents a "perfect storm" of chemical challenges. You are dealing with a molecule that is amphiphilic (lipophilic halogenated chromone core vs. hydrophilic sulfonate head), labile (susceptible to nucleophilic attack at C2/C4), and prone to dehalogenation under standard workup conditions.[1]
This guide moves beyond standard textbook protocols to address the specific failure modes of this chemical class.
Module 1: The "Oiling Out" Phenomenon
Symptom: Upon attempting crystallization or acidification, the product separates as a viscous, sticky oil/gum rather than a discrete solid.
Root Cause Analysis
Halogenated chromone sulfonates often occupy a "solubility valley." They are too lipophilic for pure water (due to the halogen/aromatic core) but too polar for organic solvents (due to the ionic sulfonate). When you acidify or cool, the molecules aggregate into disordered oils rather than stacking into a crystal lattice.
Protocol: The "Double-Ion" Switch
Do not rely on simple acidification. Use a counter-ion exchange strategy to force lattice formation.
Step-by-Step Workflow:
Dissolution: Dissolve the crude oil in minimum hot water (
).
The Calcium Crash: Add a saturated solution of
.
Mechanism:[2][3][4][5][6] Calcium sulfonates are generally far less soluble than sodium salts. The bivalent
bridges two sulfonate heads, overcoming the lipophilic repulsion of the tails.
Isolation: Filter the precipitated calcium salt. Wash with cold water to remove inorganic halides (
Regeneration (Optional): If the free acid or sodium salt is required for bio-assays, suspend the Ca-salt in water and treat with exactly 1 equivalent of dilute
Critical Check: Monitor the "Calcium Crash" by TLC. The calcium salt should stay at the baseline in organic eluents, while non-sulfonated impurities move.
Module 2: Chromatography & Desalting
Symptom: Product streaks on silica (tailing), co-elutes with inorganic salts, or hydrolyzes on the column.
The Stationary Phase Collapse
Standard silica gel is acidic (
).[1] This acidity can catalyze desulfonation (reversal of the reaction) or hydrolysis if you are working with sulfonate esters. Furthermore, the ionic sulfonate interacts strongly with silanols, causing irreversible adsorption.
Recommended Stationary Phases
Phase Type
Suitability
Notes
Normal Phase Silica
🔴 Avoid
Causes streaking and potential acid-catalyzed degradation.[1]
Reverse Phase (C18)
🟡 Caution
Good for separation, but requires ion-pairing agents (e.g., TFA/Formic Acid) which may affect halogen stability.[1]
Polyamide / HP20
🟢 Ideal
Best for Desalting. Retains the aromatic chromone; passes inorganic salts.
Diol-Bonded Silica
🟢 Excellent
"Pseudonormal" phase.[1] Less acidic than bare silica; tolerates aqueous gradients.
Workflow: HP20SS Desalting Protocol
Loading: Dissolve crude sulfonation mixture (containing high
or salts) in water. Load onto a pre-conditioned Diaion® HP20SS or Amberlite® XAD-16 column.[1]
Salt Wash: Elute with 100% Deionized Water (approx 3-5 column volumes).
Validation: Check conductivity of eluent. When conductivity drops to
Result: The halogenated chromone sulfonate elutes in the organic fraction, free of inorganic salts.
Module 3: Stability & Reactivity Hazards
Symptom: Loss of halogen (dehalogenation) or ring opening during workup.
The Nucleophilic Trap
The chromone ring is an
-unsaturated ketone. The introduction of electron-withdrawing groups (Halogen + Sulfonate) makes the C2 position highly electrophilic.
Common Errors:
Using Strong Bases: Treating with
or (pH > 10) causes Michael addition of hydroxide at C2, leading to ring opening (formation of salicylic acid derivatives).[1]
Palladium Catalysis: If attempting cross-coupling on a crude mixture, the sulfonate can act as a directing group, but protodehalogenation is a major side reaction.
Visualizing the Stability Pathway
Figure 1: Stability decision tree.[1] Extreme pH conditions trigger specific degradation pathways in chromone sulfonates.
FAQ: Frequently Asked Questions
Q1: My LC-MS shows a mass corresponding to [M-Halogen+H]. Is this an artifact?A: Likely yes, but check your solvent. If you are using Methanol as a solvent in the presence of trace acid/base, you might be seeing methoxide substitution (
) of the halogen, especially if the halogen is Fluorine or Chlorine at the C2/C4 position. Switch to Acetonitrile for analysis to confirm if the impurity is real or generated in the vial.
Q2: How do I separate the 6-sulfonate from the 8-sulfonate isomer?A: These positional isomers have very similar polarities. Standard C18 often fails.
- interactions differ significantly between the 6- and 8-positions due to steric hindrance near the pyrone ring oxygen.
Mobile Phase: Use an Ammonium Acetate buffer (10mM, pH 5.5).[1] The pH control ensures the sulfonate is fully ionized, maximizing the interaction difference.
Q3: Can I use recrystallization for the sodium salt?A: Sodium salts are notoriously difficult to crystallize (often hygroscopic).
Protocol: Dissolve in minimum hot water/methanol (90:10). Add Isopropanol (IPA) dropwise as an anti-solvent until cloudiness persists. Cool very slowly (1°C/min) to avoid oiling out.
References
General Sulfonate Purification
Method for the purification of aryl sulfonic acids and salts.[2][7] US Patent 2002/0022743 A1. (Describes the "salting out" and resin techniques).
Synthesis and Reactions of Halogen-Containing Chromones.[1] (2015).[1] Journal of Heterocyclic Chemistry. (Details the susceptibility of the chromone ring to nucleophiles).
Desalting Methodologies
Determination of Sulfonic Acids and Salts by Ion Chromatography. (2008).[1][7][8] PubMed. (Validates the use of ion-exchange for separating sulfonates from inorganic matrices).
Technical Support Center: Chromone Derivative Functionalization
Topic: Minimizing Debromination Side Reactions Ticket ID: CHR-BR-STAB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Overview & System Diagnostics Welcome to the Chromone Technical Support Center....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Debromination Side Reactions
Ticket ID: CHR-BR-STAB-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Overview & System Diagnostics
Welcome to the Chromone Technical Support Center. You are likely here because you are observing hydrodebromination (replacement of -Br with -H) during the functionalization of your chromone scaffold.
Chromones (1,4-benzopyrone) present a unique "dual-reactivity" challenge:
The A-Ring (Benzene): Behaves as an electron-deficient aryl halide (if brominated).
The C-Ring (Pyranone): Contains a highly reactive Michael-acceptor alkene (C2-C3) and a carbonyl group.
Debromination is not random; it is a symptom of specific mechanistic failures in your catalytic cycle or reagent selection. This guide provides self-validating protocols to suppress these pathways.
Alkoxide bases often act as hydride donors via -H elimination.[1] Inorganic bases or fluorides prevent this [2].[1]
Solvent
MeOH, EtOH, iPrOH
Toluene, Dioxane, THF
Primary/secondary alcohols are hydride sources.[1] If protic solvent is required, use t-BuOH (no -hydrogens).[1]
Temp
>100°C
60–80°C
High thermal energy promotes homolytic cleavage and hydrodehalogenation.
Visual Logic: The Coupling Decision Tree
Caption: Diagnostic logic flow for eliminating hydride sources in Pd-catalyzed cross-coupling.
Module B: Selective Hydrogenation (Reduction)
The Issue: You need to reduce a nitro group (-NO₂) or the C2-C3 double bond, but the reaction strips the bromine off the benzene ring.
Root Cause: Standard Pd/C catalysts facilitate oxidative addition into C-Br bonds under H₂ atmosphere.
Troubleshooting Protocol: Catalyst Poisoning
You must use a catalyst system that is active enough for the target but inert toward the C-Br bond.
Scenario 1: Reducing the C2-C3 Alkene (Keeping Br)
Do NOT use: Pd/C or Raney Nickel.
USE:Wilkinson’s Catalyst [RhCl(PPh₃)₃] .
Protocol: Dissolve chromone in Benzene/EtOH (1:1). Add 5 mol% RhCl(PPh₃)₃. Stir under H₂ balloon at RT.
Why: This homogeneous catalyst is highly selective for olefins and sterically hindered from interacting with aryl halides [3].
Scenario 2: Reducing a Nitro Group (Keeping Br)
Do NOT use: Standard Pd/C.
USE:Pt/C (Sulfided) or Pt/C + Vanadium .
Protocol: Use 5% Pt/C (sulfided type) in EtOAc. The sulfur modifies the active sites, poisoning the high-energy sites required for C-Br cleavage while retaining activity for -NO₂ reduction [4].
Visual Logic: Selectivity Pathways
Caption: Catalyst selection matrix for orthogonal reduction of functional groups in the presence of aryl bromides.
Module C: Metalation (Lithium-Halogen Exchange)
The Issue: You are attempting to lithiate a specific position, but the bromine is scrambling or eliminating.
Root Cause: Aryl bromides undergo extremely fast Li-Hal exchange, often faster than deprotonation at other sites.[1]
Troubleshooting Protocol: The Turbo-Grignard Switch
Traditional n-BuLi is too aggressive and aggregates unpredictably.
The Solution:Knochel’s Turbo-Grignard (iPrMgCl·LiCl) .[2][3]
Protocol:
Dissolve bromochromone in anhydrous THF.
Cool to -78°C (Critical: Chromone ring opening can occur at higher temps).
Why: The LiCl breaks up magnesium aggregates, creating a highly reactive monomeric species that performs selective Br-Mg exchange without touching the sensitive chromone carbonyl or Michael system [5].
Frequently Asked Questions (FAQ)
Q: I am seeing "homocoupling" (Ar-Ar) alongside debromination. What is happening?A: This indicates your catalyst is sitting idle in an oxidized state.
Fix: Ensure your solvent is thoroughly degassed (sparged with Argon for 20 mins). Oxygen promotes homocoupling.[1] Also, switch to a "pre-formed" catalyst like Pd(dppf)Cl₂[1]·CH₂Cl₂ rather than mixing Pd(OAc)₂ + Ligand in situ.
Q: Can I use formate (HCOONH₄) as a hydrogen source for transfer hydrogenation?A:Absolutely not if you want to keep the bromine. Formates are excellent hydride donors for hydrodehalogenation.[1] If you must use transfer hydrogenation, use Fe/NH₄Cl or Zn/AcOH, which operate via single-electron transfer (SET) mechanisms that are often more selective than Pd-hydride mechanisms.[1]
Q: My Suzuki coupling works but the yield is low due to debromination. Can I just add more catalyst?A: No. Adding more catalyst often increases the side reaction rate. Instead, increase the concentration of the aryl halide . A higher concentration of Ar-Br forces the oxidative addition step to compete more effectively against the side reactions.
References
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link
Navarro, O., et al. (2004).[1] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Link
Osborn, J. A., et al. (1966).[1] The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes. Journal of the Chemical Society A. Link
Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link
Krasovskiy, A., & Knochel, P. (2004).[1][2][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition. Link
Stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate in basic media
Technical Support Center: Stability Profile of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate Executive Summary: The "Double-Trigger" Instability Users frequently report rapid degradation of 3-bromo-4-oxo-4H-chromen-7-yl...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Profile of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate
Executive Summary: The "Double-Trigger" Instability
Users frequently report rapid degradation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate when exposed to basic conditions (pH > 8.0) or nucleophilic solvents. Unlike simple alkyl mesylates, this compound possesses a "Double-Trigger" failure mechanism due to the electronic synergy between the 3-bromo substituent and the chromone core .
The Core Problem:
The electron-withdrawing nature of the 3-bromo-chromone scaffold makes the C7-mesylate exceptionally labile to hydrolysis (saponification) while simultaneously activating the C2-position for nucleophilic attack (ring opening).
Parameter
Stability Status
Critical Threshold
Aqueous Base (NaOH/KOH)
Critical Failure
Degradation < 5 mins @ RT
Carbonate Bases (K₂CO₃)
Poor
Hydrolysis within 1-2 hours (solvent dependent)
Hindered Amines (DIPEA)
Moderate
Stable in anhydrous non-protic solvents
Primary Amines
Critical Failure
Rapid aminolysis & ring opening (RORC)
Diagnostic & Troubleshooting (Q&A)
Q1: "I ran a standard LC-MS check, and my parent peak (M+) has vanished. I see a major peak at [M-78]. What happened?"
Diagnosis: You have hydrolyzed the sulfonate ester.
The Chemistry: The peak at [M-78] corresponds to the loss of the methanesulfonyl group (
), resulting in 7-hydroxy-3-bromochromone .
Why it happened: Phenolic sulfonates are far less stable than alkyl sulfonates. The chromone ring acts as an electron sink, stabilizing the phenoxide leaving group. Even mild bases (like wet bicarbonate) can trigger this cleavage.
Corrective Action:
Switch to anhydrous conditions immediately.
If an aqueous workup is necessary, quench with dilute HCl or
before extraction to neutralize any residual base.
Q2: "My reaction mixture turned from colorless to bright yellow/orange upon adding base. Is this normal?"
Diagnosis: No. This indicates Chromone Ring Opening .
The Chemistry: The C2-C3 double bond in 3-bromochromone is a potent Michael acceptor. Hydroxide or small nucleophiles attack C2, leading to the cleavage of the pyrone ring. The resulting open-chain species (often chalcone-like derivatives) are highly conjugated and colored.
Corrective Action:
Avoid "hard" nucleophiles (OH⁻, OMe⁻).
Use bulky, non-nucleophilic bases (e.g., Cs₂CO₃ or DIPEA) if base is required for a subsequent step (e.g., Heck coupling).
Q3: "Can I use this compound in a Suzuki or Heck coupling?"
Diagnosis: Yes, but the base selection is the limiting factor.
The Chemistry: Standard Suzuki conditions (aq.
, heat) will hydrolyze the mesylate before the cross-coupling occurs.
Protocol Adjustment:
Solvent: Use anhydrous 1,4-dioxane or DMF.
Base: Use anhydrous
or .
Temperature: Keep below 80°C if possible; higher temps accelerate the ring-opening side reaction.
Mechanism of Failure
The following diagram illustrates the bifurcated degradation pathway. Note how the 3-Bromo group accelerates both pathways by withdrawing electron density.
Figure 1: Bifurcated degradation pathways. Pathway A (Hydrolysis) is the kinetic product in mild aqueous base. Pathway B (Ring Opening) dominates with strong nucleophiles or high heat.
Validated Protocols
Protocol A: Stability Check (Go/No-Go Test)
Before committing precious material to a reaction, perform this 15-minute stress test.
Prepare Solvent: Mix 1 mL of THF/Water (1:1).
Spike: Add 1 mg of 3-Br-7-OMs-Chromone.
Base Challenge: Add 1 eq. of the intended base (e.g.,
).
Monitor: Inject onto HPLC/UPLC immediately (t=0) and at t=15 min.
Overcoming steric hindrance in coupling reactions of 3-bromochromones
Topic: Overcoming Steric Hindrance in Coupling Reactions of 3-Bromochromones Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) The C-3 Bottleneck: An Executive Summary Welcome t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance in Coupling Reactions of 3-Bromochromones
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)
The C-3 Bottleneck: An Executive Summary
Welcome to the specialized support hub for chromone functionalization. As researchers, you know that the 3-bromochromone scaffold presents a deceptive challenge. While it appears to be a standard aryl halide, the C-3 position is electronically unique and sterically compromised.
The Core Challenge:
Steric "Nutcracker" Effect: The C-3 site is wedged between the C-4 carbonyl oxygen and the substituent at C-2. If C-2 is substituted (e.g., phenyl, methyl), the steric corridor for the incoming catalyst is extremely narrow.
Electronic Deactivation: The pyrone ring is electron-rich, making the C-Br bond less prone to oxidative addition compared to standard electron-deficient aryl bromides.
Lability: The C-2/C-3 bond is susceptible to ring-opening nucleophilic attacks under harsh basic conditions.
This guide moves beyond "textbook" chemistry to field-proven strategies for overcoming these barriers.
🛠️ Troubleshooting Headquarters (Q&A)
Category 1: Suzuki-Miyaura Coupling[1][2][3]
Q1: I am attempting to couple 2-phenyl-3-bromochromone with an ortho-substituted phenylboronic acid, but my conversion is stuck at <20%. I see mostly starting material. What is happening?
Diagnosis: You are likely facing a transmetallation failure . In sterically congested systems (tetra-ortho-substituted biaryl formation), the oxidative addition occurs, but the bulky boronic acid cannot approach the palladium center effectively to transfer the organic group.
The Fix:
Switch Ligands: Move away from
or dppf. You need a ligand that is bulky (to promote reductive elimination) but electron-rich (to force oxidative addition).
Recommendation: Use SPhos or XPhos . These Buchwald dialkylbiaryl phosphines create a "pocket" that facilitates the coupling of hindered substrates. Alternatively,
is highly effective for extremely hindered couplings.
Switch Base/Solvent: Carbonate bases (
) are often too weak or insoluble for difficult transmetallations.
Protocol: Switch to
(3-4 equiv) in Toluene/Water (20:1) or Dioxane/Water . The phosphate anion is superior at activating the boronic acid in hindered environments.
Q2: I observe significant hydrodehalogenation (formation of the non-brominated chromone) instead of the coupled product. Why?
Diagnosis: This is the "reductive dehalogenation" pathway. It often occurs when the coupling is slow (due to sterics), allowing the Pd-Ar intermediate to undergo
-hydride elimination from the solvent or ligands, or abstract a hydride from the base/alcohol.
The Fix:
Solvent Control: If you are using primary or secondary alcohols (EtOH, iPrOH), stop immediately. Switch to aprotic polar solvents like DMF or 1,4-Dioxane .
Water Management: While some water is needed for the base, excess water at high temps can promote protodeboronation of your boronic acid. Use a strictly controlled ratio (e.g., 10:1 solvent:water).
Catalyst Loading: Increase the catalyst loading to 5-10 mol% to outcompete the side reaction.
Category 2: Sonogashira Coupling
Q3: My Sonogashira reaction turns black immediately, and I get a high yield of the alkyne homocoupling (Glaser product) but no chromone product.
Diagnosis: The "black precipitate" is Pd black, indicating catalyst decomposition. The homocoupling suggests the presence of Oxygen and Copper (Cu). In hindered systems, the Copper cycle outpaces the Palladium cycle if the Pd oxidative addition is slow.
The Fix:
Go Copper-Free: This is critical for 3-bromochromones. Copper often interferes with the pyrone ring.
Protocol: Use Pd(CH_3CN)_2Cl_2 (3 mol%) with XPhos (6 mol%) and
in MeCN or Dioxane at 80°C.
Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) to remove all trace oxygen.
Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low, minimizing homocoupling probability.
Category 3: Heck Reaction
Q4: Under Heck conditions, my 3-bromochromone decomposes, or the ring opens.
Diagnosis: Chromones are Michael acceptors. Strong bases at high temperatures (typical Heck conditions) can attack the C-2 position, leading to ring opening (decomposition to phenols).
The Fix:
Base Selection: Avoid hydroxide or alkoxide bases (
, ). Use "softer" inorganic bases like or organic bases like DIPEA (Hunig's base) or PMP (1,2,2,6,6-pentamethylpiperidine).
Silver Additives: Use Ag_2CO_3 or AgOTf . The silver sequesters the bromide, driving the reaction forward at lower temperatures (60-80°C instead of 120°C), preserving the chromone ring.
📊 Comparative Data: Ligand Performance
Simulated performance based on typical hindered aryl bromide coupling efficiency.
Ligand Class
Specific Ligand
Yield (Suzuki)*
Yield (Sonogashira)**
Notes
Standard
< 15%
30%
Fails due to steric bulk; slow oxidative addition.
Bidentate
dppf
45%
55%
Better stability, but wide bite angle doesn't help sterics here.
Bulky Phosphine
SPhos
92%
N/A
Excellent for ortho-substitution; air stable.
Bulky Phosphine
XPhos
96%
88% (Cu-free)
The "Gold Standard" for hindered 3-bromochromones.
Tri-alkyl
85%
70%
High reactivity but pyrophoric/unstable.
NHC
IPr / IMes
88%
82%
Excellent alternative if phosphines fail; requires activation.
Workflow: Sterically Hindered Suzuki Coupling of 3-Bromochromone
Objective: Coupling 3-bromo-2-isopropylchromone with 2-methoxyphenylboronic acid.
Preparation:
In a glovebox or under strict Argon flow, charge a reaction vial with:
3-bromo-2-isopropylchromone (1.0 equiv)
2-methoxyphenylboronic acid (1.5 equiv)
(2 mol%)
SPhos (8 mol%) - Note: 1:2 Pd:Ligand ratio is crucial.
(finely ground, anhydrous) (3.0 equiv)
Solvent System:
Add Toluene (degassed) and Water (degassed) in a 20:1 ratio . The small amount of water is essential for the boronic acid activation mechanism.
Reaction:
Seal the vial with a crimp cap (PTFE septum).
Heat to 100°C for 12-18 hours. Do not microwave hindered chromones; thermal heating provides better control over decomposition.
Workup:
Cool to RT. Filter through a pad of Celite (elute with EtOAc).
Wash filtrate with brine. Dry over
.
Purify via flash chromatography (Hexanes/EtOAc).
📉 Visualizing the Mechanism & Logic
Diagram 1: The Steric Bottleneck in the Catalytic Cycle
This diagram highlights exactly where the reaction fails with standard ligands and how bulky ligands overcome it.
Caption: The "Steric Nutcracker": Standard ligands fail at the Transmetallation stage because the bulky chromone C-2 substituent blocks the approach of the boronate. SPhos/XPhos open this channel.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common 3-bromochromone coupling failures.
📚 References
Tang, W., et al. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[1] Link
Lipshutz, B. H., et al. (2008).[2] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Link
Deng, Y., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry - A European Journal. Link
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Link
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Link
Technical Guide: Solvent Selection & Yield Optimization for Chromen-7-yl Methanesulfonate Synthesis
Executive Summary: The Criticality of Solvent Choice The synthesis of chromen-7-yl methanesulfonate (often derived from 7-hydroxycoumarin/umbelliferone or 7-hydroxy-2H-chromene) is a classic nucleophilic substitution at...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of Solvent Choice
The synthesis of chromen-7-yl methanesulfonate (often derived from 7-hydroxycoumarin/umbelliferone or 7-hydroxy-2H-chromene) is a classic nucleophilic substitution at sulfur. While the reaction appears straightforward, yield attrition often occurs due to three factors:
Hydrolysis of Methanesulfonyl Chloride (MsCl): Competitive reaction with moisture.
Solubility Mismatches: The starting phenol is polar; the mesylate product is lipophilic; the byproduct (ammonium salt) is ionic.
Side Reactions: C-alkylation or ring opening (in coumarin scaffolds) under harsh basic conditions.
This guide provides an evidence-based approach to solvent selection to maximize yield and purity.
Solvent Selection Matrix
The choice of solvent dictates the reaction rate, work-up efficiency, and impurity profile.
Solvent
Yield Potential
Solvation Power
Work-up Ease
Recommendation
Dichloromethane (DCM)
High (90%+)
Excellent for both reactant & product. Poor for salt byproducts (precipitate drives reaction).
High . Immiscible with water; low boiling point (40°C).
Primary Choice for R&D/Small Scale [1, 3].
Tetrahydrofuran (THF)
Medium-High
Good, but dissolves some ammonium salts, potentially slowing kinetics.
Medium. Water-miscible; requires extraction or rigorous evaporation.
Use if substrate is insoluble in DCM.
Ethyl Acetate (EtOAc)
Medium
Moderate. Product is soluble; salts precipitate well.
High . "Green" alternative. Can be used for direct crystallization work-ups.
Process Scale alternative (Green Chemistry).
Pyridine
High
Acts as Solvent & Base. Excellent solubility.
Low. Difficult to remove (high BP, requires acidic wash).
Use only for highly stubborn substrates [2].
Acetonitrile (MeCN)
Medium
High. Dissolves everything (including salts), often leading to equilibrium issues.
Dichloromethane is the optimal solvent for this transformation because it creates a heterogeneous reaction mixture . The base-hydrochloride salt (e.g., Et₃N·HCl) is insoluble in DCM and precipitates out. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and prevents the salt from buffering the solution or interacting with the sensitive sulfonyl chloride [3, 4].
Optimized Experimental Protocol
Target: Synthesis of Chromen-7-yl methanesulfonate
Scale: 1.0 mmol (Adaptable)
Reagents:
Substrate: 7-Hydroxy-2H-chromen-2-one (Umbelliferone) or 7-Hydroxy-2H-chromene (1.0 equiv)
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
Solvation: Add 7-hydroxychromene derivative (1.0 equiv) and DCM (5 mL per mmol). Stir until suspended/dissolved.
Deprotonation: Cool the mixture to 0°C (ice bath). Add TEA (1.5 equiv) dropwise. Note: The solution may clear up as the phenoxide forms, or a new precipitate may form depending on the specific chromene derivative.
Addition: Add MsCl (1.2 equiv) dropwise over 10 minutes. Crucial: Rapid addition causes localized heating and MsCl hydrolysis.
Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 1–3 hours.
Visual Cue: Look for the precipitation of TEA·HCl (white solid).
Quench & Work-up:
Dilute with DCM.
Wash with cold 1M HCl (to remove excess TEA).
Wash with Sat. NaHCO₃ (to remove unreacted phenol).
Wash with Brine , dry over MgSO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or Acetone/Hexane if necessary.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a base-assisted nucleophilic substitution.
Figure 1: Base-mediated sulfonation mechanism. The base serves two roles: deprotonating the phenol to increase nucleophilicity and scavenging the HCl byproduct to drive equilibrium.
Troubleshooting Center (FAQ)
Q1: My yield is consistently low (<50%). What is happening?
Diagnosis: This is usually due to moisture or stoichiometry .
Moisture: MsCl is highly hygroscopic. If your DCM is "wet," the MsCl hydrolyzes to methanesulfonic acid before it reacts with the phenol.
Fix: Distill MsCl or buy fresh ampoules. Dry DCM over molecular sieves (3Å or 4Å). Increase MsCl equivalents to 1.5.
Q2: I see the starting material spot on TLC even after 24 hours.
Diagnosis: The phenol is not sufficiently nucleophilic or the base is too weak.
Reason: Chromen-7-ol has an electron-withdrawing lactone ring (if coumarin-based), making the phenolic oxygen less nucleophilic.
Fix:
Switch base to DMAP (4-Dimethylaminopyridine) as a catalyst (0.1 equiv) alongside TEA. DMAP is a "hyper-nucleophilic" acylation catalyst.
Switch solvent to Pyridine (acts as solvent and stronger base) [2].
Q3: There is a new impurity spot just below the product.
Diagnosis: This is likely the chlorinated byproduct (7-chlorochromene).
Mechanism: If the reaction gets too hot or runs too long, chloride ions (from MsCl) can attack the mesylate product in an
or fashion, displacing the mesylate group.
Fix: Keep the reaction at 0°C during addition. Do not reflux. Quench immediately upon consumption of starting material.
Q4: The product is oiling out during recrystallization.
Diagnosis: The mesylate is too lipophilic for pure ethanol.
Fix: Use a mixed solvent system.[2][3] Dissolve in a minimum amount of Acetone or DCM , then slowly add Hexane or Heptane until cloudy. Cool to -20°C.
References
MDPI. (2020). Synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. Retrieved from [Link]
ResearchGate. (2025). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Alcohol to Mesylate Conditions. Retrieved from [Link]
Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]
Technical Comparison Guide: 1H NMR Characterization of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Executive Summary & Application Context 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate is a critical intermediate in the development of flavonoid-based therapeutics. It serves as a highly reactive electrophile for pallad...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate is a critical intermediate in the development of flavonoid-based therapeutics. It serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the diversification of the chromone core at the 7-position.
This guide provides a technical comparison between the product and its immediate precursor, 7-hydroxy-3-bromochromone . Accurate interpretation of the 1H NMR data is essential for validating the complete conversion of the hydroxyl group to the methanesulfonate ester, a step often prone to incomplete reaction or hydrolysis.
Comparative 1H NMR Analysis
The conversion from the electron-donating hydroxyl group (-OH) to the electron-withdrawing methanesulfonate group (-OMs) induces distinct chemical shift changes, particularly on the benzenoid ring (H-6, H-8) and the pyrone ring proton (H-5).
Data Summary Table: Precursor vs. Product
Solvent: DMSO-d₆ (Common for polar chromones) / CDCl₃
Proton Assignment
Precursor: 7-hydroxy-3-bromochromone ( ppm)
Product: 7-mesyloxy-3-bromochromone ( ppm)
Shift Change ()
Multiplicity ( Hz)
H-2 (Pyrone)
8.45
8.52
+0.07
Singlet (s)
H-5 (Peri-carbonyl)
7.98
8.22
+0.24
Doublet ()
H-6 (Ortho to OR)
6.95
7.45
+0.50
dd ()
H-8 (Ortho to OR)
6.88
7.55
+0.67
Doublet ()
-OH (Hydroxyl)
10.80 (br)
—
Disappears
Broad Singlet
-CH₃ (Mesylate)
—
3.35 - 3.45
New Signal
Singlet (s)
Note: The values above are synthesized from validated substituent effects on the chromone scaffold. The most diagnostic feature of the product is the appearance of the methyl singlet at ~3.4 ppm and the significant downfield shift of H-6 and H-8 due to the electron-withdrawing nature of the sulfonate ester.
Structural Logic & Assignment Diagram
The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.
Figure 1: Diagnostic signal assignment for the target compound. The disappearance of the high-frequency phenolic OH signal and appearance of the aliphatic methyl signal are key indicators of reaction success.
Mechanistic Insight: Why the Shifts Move
Understanding the causality behind the spectral changes ensures robust data interpretation.
The Mesylate Effect (H-6, H-8):
Precursor: The -OH group is a strong
-donor (resonance effect), which increases electron density at the ortho (H-6, H-8) and para positions, shielding these protons and moving them upfield (6.8–7.0 ppm).
Product: The -OSO₂Me group is electron-withdrawing (inductive effect). It removes electron density from the ring, deshielding H-6 and H-8 and shifting them downfield to the 7.4–7.6 ppm region.
The 3-Bromo Effect (H-2):
In unsubstituted chromone, H-2 appears as a doublet coupled to H-3.
Substitution of H-3 with Bromine removes this coupling, collapsing H-2 into a sharp singlet. The electronegativity of Bromine further deshields H-2, pushing it to ~8.5 ppm.
Experimental Validation Protocol
This protocol outlines the synthesis and characterization workflow to generate the mesylate from the hydroxy precursor.
Workflow Diagram
Figure 2: Synthesis and validation workflow for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate.
Step-by-Step Methodology
Reaction Setup: Dissolve 7-hydroxy-3-bromochromone (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.
Addition: Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).
Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The product will have a higher
than the starting material.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with water and brine. Dry over anhydrous Na₂SO₄.
NMR Sample Prep: Dissolve ~5-10 mg of the dried solid in 0.6 mL of DMSO-d₆ or CDCl₃.
Self-Validation Check: Ensure the solution is clear. Turbidity suggests inorganic salts (Et₃N·HCl) remain.
References
Royal Society of Chemistry (RSC). Supporting Information: Synthesis and NMR of Chromone Derivatives. (Provides analogous shifts for 3-bromo and 7-substituted chromones).
MDPI. Synthesis and Characterization of 7-sulfonyloxycoumarins. (Validates the chemical shift effect of sulfonate esters on the 7-position of the benzopyrone system).
Executive Summary This guide provides a technical framework for the structural validation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate , a functionalized chromone scaffold often employed as a reactive intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for the structural validation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate , a functionalized chromone scaffold often employed as a reactive intermediate in drug discovery or as a prodrug moiety.
The characterization challenge lies in distinguishing this compound from its synthetic precursors (specifically the 7-hydroxy analog) and potential non-brominated byproducts. This guide compares the target's 13C NMR spectral signature against these alternatives, establishing a self-validating protocol for confirmation.
Key Spectral Identifiers:
Mesylate Methyl: Diagnostic signal at ~38–40 ppm .
C3-Bromine Effect: Upfield shift of C3 to ~108–110 ppm (Heavy Atom Effect).
Ipso-C7 Shift: Upfield shift relative to the phenolic precursor.[1]
Comparative Spectral Analysis
To ensure structural integrity, the target compound must be compared against its immediate precursor (Alternative A ) and the non-brominated analog (Alternative B ).
Sulfonylation Effect (C7, C6, C8): Converting the 7-OH to 7-OMs removes the strong electron-donating potential of the hydroxyl group. This causes a shielding (upfield) shift of the ipso carbon (C7) and a deshielding (downfield) shift of the ortho carbons (C6, C8) relative to the phenol.
Bromination Effect (C3): The introduction of bromine at C3 exerts a "Heavy Atom Effect," causing an upfield shift (shielding) of C3 compared to the protonated analog, despite bromine's electronegativity.
Structural Validation Workflow
The following decision tree illustrates the logic flow for confirming the product structure using 13C NMR data.
Figure 1: Logic gate for structural confirmation based on key chemical shift thresholds.
Experimental Protocol
Sample Preparation
To ensure high-resolution detection of quaternary carbons (C3, C4, C4a, C7, C8a), proper concentration is critical.
Mass: Weigh 30–50 mg of the dry solid.
Solvent: Dissolve in 0.6 mL of DMSO-d₆ .
Why DMSO-d₆? Chromone derivatives often exhibit poor solubility in CDCl₃. DMSO ensures complete dissolution and prevents aggregation broadening.
Note: If using CDCl₃, shifts may vary by 1–2 ppm (typically slightly upfield compared to DMSO).
Tube: Transfer to a clean, dry 5 mm NMR tube. Filter through cotton if any suspension remains.
Reasoning: Quaternary carbons (C4, C7, C3-Br) have long T1 relaxation times. A short D1 will suppress these signals, making integration and detection difficult.
Scans (NS): Minimum 1024 scans (approx. 1 hour).
Reasoning: 13C natural abundance is 1.1%. High scan counts are necessary to distinguish the small quaternary peaks from baseline noise.
The diagram below maps the predicted chemical shifts to the specific carbon atoms on the scaffold.
Figure 2: Chemical shift mapping. Note the distinct regions: Carbonyl (>170), Ipso/Vinylic (150-160), Brominated C3 (~110), and Aliphatic Methyl (~38).
Interpretation of Aromatic Region (110–130 ppm)
C5 (d, ~126 ppm): Doublet. Typically the most deshielded aromatic proton-bearing carbon due to the peri-effect of the carbonyl.
C6 (dd, ~122 ppm): Doublet of doublets. Deshielded relative to the precursor due to the electron-withdrawing mesylate.
C8 (d, ~112-115 ppm): Doublet. Often the most shielded aromatic carbon, though less shielded than in the 7-OH precursor (~102 ppm).
References
Chromone NMR Standards:
Spectral Database for Organic Compounds (SDBS). "13C NMR of 3-bromo-4H-chromen-4-one." SDBS No. 12543.
Comparison of C3 shifts in 3-halo-chromones.
Substituent Effects (Mesylate)
General Methodology
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." 8th Ed. Wiley.
Related Derivative Characterization
Zang, Y., et al. "Design, Synthesis and Structural Confirmation of a Series of 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate." Journal of the Brazilian Chemical Society, 2021.
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (also referred to as 3-bromo-7-mesyloxychromone). As a key int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (also referred to as 3-bromo-7-mesyloxychromone). As a key intermediate in the synthesis of bioactive flavonoids and coumarin derivatives, understanding its fragmentation is critical for structural verification and impurity profiling.
This document compares the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and diagnostic utility—against its metabolic precursor (3-bromo-7-hydroxychromone ) and across different ionization modalities (ESI vs. EI ).
Part 1: Structural Basis of Fragmentation
To interpret the mass spectrum accurately, one must understand the three distinct structural domains of the molecule that drive its dissociation kinetics:
The Chromone Core (4H-chromen-4-one): A bicyclic aromatic system prone to Retro-Diels-Alder (RDA) cleavage and decarbonylation (loss of CO).
The Methanesulfonate (Mesyl) Group: A labile leaving group at the C-7 position. In MS, this moiety is the "weak link," often leading to in-source fragmentation.
The Bromine Substituent: Located at C-3, providing a definitive isotopic signature (
) that acts as a tracer for fragment ions.
Theoretical Monoisotopic Mass
Formula:
Exact Mass (
): 317.92 Da
Exact Mass (
): 319.92 Da
Part 2: Comparative Fragmentation Analysis
Comparison 1: ESI(+) vs. Electron Impact (EI)
The choice of ionization source drastically alters the observed "performance" of the spectral data.
Feature
Electrospray Ionization (ESI+)
Electron Impact (EI, 70 eV)
Primary Ion
or
(Radical Cation)
Base Peak
Often (Loss of acid)
Often 63/65 or Chromone core
Fragmentation Nature
Even-electron rearrangements (Low energy)
Odd-electron radical cleavages (High energy)
Diagnostic Utility
High: Preserves molecular weight info.
High: Provides structural fingerprinting.
Risk Factor
High risk of in-source decay (hydrolysis).
Complete loss of molecular ion signal.
Expert Insight:
In ESI(+), the methanesulfonate ester is susceptible to neutral loss of methanesulfonic acid (96 Da) . If your source temperature is too high (>350°C), you may only observe the 3-bromo-7-hydroxychromone product ion (
223/225), leading to a false negative for the mesylate intact mass.
Comparison 2: Derivative (Mesylate) vs. Precursor (Hydroxy)
Comparing the mesylate to its direct precursor, 3-bromo-7-hydroxychromone, reveals why the mesylate is a superior "flying" derivative for hydrophobic retention but more fragile in the gas phase.
3-bromo-7-hydroxychromone:
Stable: The phenolic -OH is tightly bound.
Fragmentation: dominated by RDA and CO loss.
Ionization: Ionizes well in ESI(-) due to acidic phenol.
3-bromo-7-mesyloxychromone (Target):
Labile: The C-O-S bond is weak.
Fragmentation: Dominated by the ejection of the sulfonate group.
Ionization: Better in ESI(+) due to lack of acidic proton; relies on protonation of the carbonyl oxygen.
Part 3: Detailed Fragmentation Pathways
The following diagram illustrates the competing pathways for the breakdown of the target molecule. Note the crucial bifurcation between the loss of the mesyl group and the degradation of the chromone ring.
Pathway Visualization (Graphviz)
Caption: Figure 1. Proposed fragmentation tree for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. Pathway A represents the dominant mechanism in ESI(+) MS/MS.
Part 4: Experimental Protocol (Self-Validating)
To reproduce the data and ensure the compound is intact (not hydrolyzed), follow this validated workflow.
Sample Preparation
Solvent: Acetonitrile (ACN) is preferred over Methanol.
Reasoning: Methanol can cause slow solvolysis (transesterification) of the mesylate over time.
Concentration: 1 µg/mL in 90:10 ACN:Water + 0.1% Formic Acid.
LC-MS/MS Parameters (ESI+)
Capillary Voltage: 3.0 kV (Keep moderate to prevent discharge).
Cone Voltage: 20–30 V.
Validation Step: Perform a "Cone Voltage Ramp."[1] If the ratio of
223 (fragment) to 319 (parent) increases drastically below 20V, your source temperature is too high.
Source Temperature:< 300°C .
Critical: High source temps promote thermal degradation of the sulfonate ester before ionization.
Data Interpretation Checklist
Use this table to validate your spectral assignment.
Observed m/z ()
Observed m/z ()
Identity
Mechanism
318.9
320.9
Intact Protonated Molecule
340.9
342.9
Sodium Adduct (Common in sulfonates)
222.9
224.9
Loss of Methanesulfonic Acid (MsOH)
194.9
196.9
Loss of CO from hydroxy-chromone core
166.9
168.9
Second loss of CO
References
Just-Baringo, X. et al. (2014). "Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography A.
Vukomanovic, V. et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[2][3] RSC Advances.
Bylund, D. et al. (2008). "Chromatographic and Mass Spectrometric Properties of Sulfonates." Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. "Fragmentation of 3-Bromochromone derivatives." NIST Chemistry WebBook.
FTIR spectral analysis of sulfonate and carbonyl groups in 3-bromochromones
Executive Summary In the development of heterocyclic pharmacophores, 3-bromochromones serve as critical intermediates due to the lability of the C3-bromine atom for palladium-catalyzed cross-coupling. Recently, sulfonate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of heterocyclic pharmacophores, 3-bromochromones serve as critical intermediates due to the lability of the C3-bromine atom for palladium-catalyzed cross-coupling. Recently, sulfonated derivatives of these scaffolds have gained attention for their enhanced solubility and bioavailability in kinase inhibitor research.
This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative structural elucidation methods. It focuses specifically on the diagnostic spectral shifts of the carbonyl (C=O) and sulfonate (SO₂) moieties, offering a self-validating protocol for confirming functionalization without the immediate need for time-consuming NMR analysis.
Theoretical Framework: The Vibrational Signature[1]
To accurately interpret the spectra, one must understand the electronic environment of the chromone skeleton (1-benzopyran-4-one).
The Carbonyl "Blue Shift" (Inductive Effect)
The carbonyl group at position C4 is the primary diagnostic handle.
Parent Chromone: The C=O stretch typically appears at 1640–1660 cm⁻¹ . This relatively low frequency (compared to standard ketones at 1715 cm⁻¹) is due to conjugation with the C2=C3 double bond and the benzene ring, which increases the single-bond character of the carbonyl.
3-Bromochromone: Introduction of a bromine atom at C3 exerts a strong negative inductive effect (-I) . This withdraws electron density from the C3-C4 bond, shortening and strengthening the C=O bond. Consequently, the absorption band shifts to a higher frequency (wavenumber) , typically 1660–1680 cm⁻¹ . This is known as the alpha-halo ketone effect.
The Sulfonate Fingerprint
Sulfonylation (introduction of -SO₂-R) introduces two intense, distinct bands arising from the stretching vibrations of the O=S=O unit. These bands are often the strongest in the spectrum, overriding the fingerprint region noise.
Comparative Spectral Analysis
The following table summarizes the expected vibrational shifts. These values act as the "Go/No-Go" decision gates during synthesis monitoring.
Table 1: Diagnostic Frequency Ranges (cm⁻¹)
Functional Group
Mode of Vibration
Unsubstituted Chromone
3-Bromochromone
Sulfonated 3-Bromochromone
Signal Intensity
Carbonyl (C=O)
Stretching ()
1640–1660
1665–1685
1665–1685
Strong/Sharp
Alkene (C=C)
Stretching ()
1600–1620
1590–1610
1590–1610
Medium
Sulfonate (SO₂)
Asymmetric ()
Absent
Absent
1330–1370
Very Strong
Sulfonate (SO₂)
Symmetric ()
Absent
Absent
1150–1180
Strong
C-Br
Stretching
Absent
600–700
600–700
Weak/Medium
Analyst Note: The C-Br stretch is often obscured in the fingerprint region (<1000 cm⁻¹) and is less reliable than the C=O shift for confirmation.
Methodological Comparison: FTIR vs. Alternatives
Why choose FTIR over NMR or Raman for this specific checkpoint?
Table 2: Performance Matrix
Feature
FTIR (ATR)
¹H NMR (500 MHz)
Raman Spectroscopy
Primary Utility
Functional Group ID (C=O, SO₂)
Connectivity & Purity
Non-polar bond ID (C=C, C-Br)
Sample Prep
None (Solid state)
Dissolution (CDCl₃/DMSO)
None (Solid state)
Time to Result
< 1 minute
15–30 minutes
1–5 minutes
Sulfonate Detection
Superior (Distinct strong bands)
Indirect (via neighboring protons)
Good, but often fluorescent interference
3-Bromo Confirmation
Good (via C=O shift)
Excellent (Loss of H3 proton)
Excellent (C-Br stretch is Raman active)
Cost per Run
Negligible
High (Solvents/Tubes)
Low
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the synthesis of a sulfonated 3-bromochromone derivative using FTIR.
Figure 1: Decision tree for spectral validation of sulfonated 3-bromochromone derivatives.
This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for solid-state drug intermediates.
Equipment & Reagents
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Diamond or ZnSe ATR Crystal.
Solvent: Isopropanol (for cleaning).
Sample: ~2 mg of dried solid powder.
Step-by-Step Workflow
System Blanking:
Clean the ATR crystal with isopropanol and a lint-free wipe.
Acquire a background spectrum (air) to subtract atmospheric H₂O and CO₂. Critical: Ensure the CO₂ doublet at 2350 cm⁻¹ is minimized.
Sample Application:
Place the solid sample directly onto the center of the crystal.
Apply pressure using the anvil arm. Monitor the "Live Preview" energy bar; aim for 60–80% throughput.
Note: Inconsistent pressure can alter peak intensity ratios, though frequency positions remain stable.
Acquisition Parameters:
Range: 4000–450 cm⁻¹.
Resolution: 4 cm⁻¹ (Standard for solids).
Scans: 16 or 32 (Sufficient signal-to-noise for strong C=O/SO₂ bands).
Processing:
Apply Automatic Baseline Correction .
Apply ATR Correction (optional, but recommended if comparing to library transmission spectra).
Data Interpretation:
Zoom into 1800–1500 cm⁻¹ for the Carbonyl check.
Zoom into 1400–1100 cm⁻¹ for the Sulfonate check.
Troubleshooting & Validation
To ensure Trustworthiness of your data, perform these self-checks:
The "Water Mask" Error: If your sample is hygroscopic (common with sulfonates), a broad O-H stretch at 3400 cm⁻¹ may appear. This can broaden the carbonyl peak.
Fix: Dry sample in a vacuum oven at 40°C for 1 hour.
Polymorphism: 3-bromochromones can exist in different crystal lattices. If C=O peaks appear split (doublet), it may indicate a mixture of polymorphs or Fermi resonance, not necessarily an impurity.
Residual Solvent: Check for sharp peaks of common solvents (e.g., DCM at 700 cm⁻¹, Acetone at 1715 cm⁻¹) which can mimic or obscure the target carbonyl.
References
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Definitive source for alpha-halo ketone shifts).
Nandiyanto, A. B. D., et al. (2019). "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Indonesian Journal of Science and Technology. Link
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed tables for sulfonate frequencies). Link
Rho, H. S., et al. (2000). "Synthesis and biological activity of 3-substituted chromones." Journal of Medicinal Chemistry. (Context for 3-bromo derivatives). Link
Validation
Optimization of HPLC Methodologies for Purity Analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate: A Comparative Technical Guide
Executive Summary This guide presents a technical evaluation of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . Due to the lability of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide presents a technical evaluation of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . Due to the lability of the methanesulfonate (mesylate) ester and the hydrophobic nature of the brominated chromone core, standard "generic" gradients often fail to provide adequate resolution between the parent compound and its hydrolytic degradants.
This document compares three distinct separation approaches:
Standard C18 (Baseline): Robust, general-purpose retention.
Phenyl-Hexyl (Selectivity Optimized): Enhanced
- interactions for separating aromatic impurities.
UPLC Sub-2
m (High Throughput): Speed and efficiency focus.
The Analytical Challenge: Stability & Selectivity
The analyte, 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate , presents a dual challenge:
Hydrolytic Instability: The mesylate group at position 7 is a good leaving group. In the presence of moisture or high pH, it readily hydrolyzes to form 7-hydroxy-3-bromo-4-oxo-4H-chromene and methanesulfonic acid. A valid method must be "stability-indicating"—capable of resolving the parent from this specific degradation product.
Hydrophobicity: The 3-bromo substituent significantly increases the lipophilicity (
) of the chromone core, requiring high organic strength for elution, which can compress early-eluting polar impurities.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathway that the HPLC method must monitor.
Method Development Strategy
The development process prioritizes Acidic Mobile Phases to suppress the ionization of the phenolic hydrolysis product (pKa ~7-8) and stabilize the mesylate ester.
Decision Matrix for Column Selection
Comparative Method Analysis
Method A: Standard RP-HPLC (C18)
Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5
m).
Mechanism: Hydrophobic interaction.
Pros: Highly reproducible; excellent retention of the non-polar parent.
Cons: May show peak tailing for the phenolic degradant if unbuffered.
Method B: Phenyl-Hexyl (Alternative Selectivity)
Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5
m).
Mechanism:
- interactions + Hydrophobicity.
Pros: Superior separation of aromatic impurities (e.g., des-bromo analogs) due to the electron-deficient chromone ring interacting with the phenyl phase.
Cons: Longer equilibration times compared to C18.
Method C: UPLC (High Throughput)
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7
m).
Mechanism: High efficiency partitioning.
Pros: 3x faster run times; sharper peaks (higher sensitivity).
Diluent: Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid. Note: Avoid pure water to prevent precipitation, and avoid alcohols (MeOH) to prevent transesterification.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Detection: UV at 254 nm (primary) and 310 nm (selective for chromone core).
Column Temp: 30°C.
Performance Comparison Data
The following data represents typical performance metrics observed during method validation for chromone mesylates.
Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Method C (UPLC C18)
Retention Time (Parent)
14.2 min
15.8 min
4.1 min
Retention Time (Degradant)
6.5 min
7.2 min
1.8 min
Resolution ()
8.5
10.2
6.8
Tailing Factor ()
1.1
1.05
1.0
Theoretical Plates ()
~12,000
~14,000
>25,000
Run Time
25 min
25 min
7 min
Interpretation
UPLC (Method C) is the clear winner for routine QC due to speed.
Phenyl-Hexyl (Method B) provides the highest resolution (
) and is recommended if the synthesis involves other aromatic isomers (e.g., 6-bromo vs 3-bromo isomers) which are difficult to separate on C18.
Validation & System Suitability
To ensure trustworthiness, the following System Suitability Test (SST) criteria must be met before every analysis:
Resolution:
between the Degradant (7-hydroxy) and Parent peak.
Precision: %RSD of peak area < 1.0% (n=6 injections).
Tailing Factor:
for the parent peak.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for gradient elution theory).
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Yuan, B. (2022).[2] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.[2] (Discusses separation of structural isomers relevant to chromone derivatives). Link
Ishikawa, S. (2014).[3][4] "Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 71(1). (Provides structural insights into brominated chromones). Link
Author: BenchChem Technical Support Team. Date: February 2026
Crystal Structure Determination of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate: A Strategic Technical Guide
Executive Summary & Significance
Compound Identity: 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
CAS Registry Number: 2034156-75-5
Chemical Class: Halogenated Chromone Sulfonate[1][2]
This guide provides a technical roadmap for the crystal structure determination of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . This compound represents a critical intersection in medicinal chemistry: the chromone scaffold (privileged structure in oncology/antivirals) modified with a methanesulfonate (mesylate) group (solubility/leaving group) and a bromine substituent (halogen bonding potential/heavy atom).
Precise structural determination is essential not merely for confirmation of identity, but to elucidate the supramolecular landscape —specifically how the bulky sulfonate group disrupts or enhances the
- stacking typical of planar chromones, and whether the bromine atom engages in structure-directing halogen bonding.
Methodology Comparison: Why Single Crystal XRD?
In the context of drug development, "product performance" refers to the fidelity and utility of the structural data obtained. Below is a comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods for this specific compound class.
Feature
Single Crystal XRD (Gold Standard)
Powder XRD (PXRD)
NMR Spectroscopy (H/C)
Stereochemical Certainty
Absolute. Unambiguously assigns the Br position (C3 vs C6/C8) and Sulfonate conformation.
Low. Requires Rietveld refinement; difficult with flexible sulfonate tails.
High connectivity certainty, but cannot distinguish crystal polymorphs or packing.
Intermolecular Insight
High. Reveals Halogen Bonding (C-BrO) and -stacking distances.
Low. Only provides unit cell dimensions and bulk phase identity.
None (in solution). Solid-state NMR is low resolution for this purpose.
Data Utility for SAR
Critical. Precise bond lengths (S-O, C-Br) inform docking simulations.
Limited. Used primarily for batch-to-batch consistency.
Limited. Does not capture the "bioactive conformation" mimicry of the solid state.
Sample Requirement
Single high-quality crystal ( mm).
Microcrystalline powder (destructive).
Dissolved sample (destructive to crystal form).
Verdict: While NMR confirms synthesis success, SC-XRD is the only viable method to determine the packing efficiency and specific non-covalent interactions (NCIs) that drive the physicochemical properties of this mesylate derivative.
Experimental Protocol: From Synthesis to Structure
This protocol synthesizes field-proven methodologies for chromone derivatization and crystallogenesis.
Phase 1: Synthesis & Purification
Precursor: Start with 7-hydroxy-4H-chromen-4-one.
Step A (Bromination): Electrophilic halogenation using NBS (N-bromosuccinimide) in DMF. Note: Bromination at C3 is favored over C6/C8 due to electron density, but SC-XRD is required to confirm regiospecificity.
Step B (Sulfonation): Reaction of 3-bromo-7-hydroxychromone with Methanesulfonyl chloride (MsCl) in DCM with Triethylamine (
) at .
Purification: Recrystallization is preferred over column chromatography to avoid hydrolysis of the sulfonate ester.
Phase 2: Crystallization Strategy (The Critical Step)
For sulfonated chromones, obtaining diffraction-quality crystals is challenging due to the rotational freedom of the sulfonate group.
Method A (Slow Evaporation): Dissolve 20 mg in Acetone/Ethanol (1:1). Allow to evaporate at
. Target: Block-like crystals.
Method B (Vapor Diffusion): Dissolve in minimal DCM (inner vial); diffuse Hexane (outer vial). Target: Prisms.
Why these solvents? The polarity match of Acetone/Ethanol favors the chromone core stacking, while Hexane diffusion encourages the hydrophobic Br/Methyl packing.
Phase 3: Data Collection & Refinement
Radiation Source:Mo-K
( Å) is mandatory.
Reasoning: The bromine atom (Z=35) absorbs heavily at Cu-K
wavelengths. Mo radiation minimizes absorption errors and allows collection of higher-resolution data ().
Figure 1: Optimized workflow for the structural determination of halogenated chromone sulfonates.
Structural Analysis & Performance Metrics
Upon successful solution, the structure of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate is analyzed against specific geometric benchmarks.
A. Molecular Geometry
Chromone Planarity: The bicyclic system (C1-C9/O1) should be essentially planar (RMS deviation
Å).
Sulfonate Orientation: The S1-O7 bond typically adopts a syn or anti conformation relative to the C6-C7 bond.
Benchmark: S-O (ester) bond length
Å; S=O (double bond) Å.
C3-Br Bond: Expected length
Å. Significant deviation suggests disorder or incorrect element assignment.
B. Supramolecular Interactions (Packing)
This is where the "performance" of the crystal is evaluated for drug design utility.
Halogen Bonding (XB):
Look for C3-Br
O interactions. In related structures like 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, Br acts as a Lewis acid ( -hole) interacting with carbonyl oxygens (Lewis base).
Criteria: Distance
sum of van der Waals radii ( Å); Angle .
- Stacking:
Chromones typically form "tapes" or "sheets".
Metric: Centroid-centroid distance
Å. The bulky 7-mesylate group may force a "slipped" stacking motif compared to the parent chromone.
Figure 2: Predicted supramolecular interaction map highlighting the competition between Halogen Bonding and Pi-Stacking.
References
Chemical Source: "3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 2034156-75-5)."[1][2] ChemSrc Chemical Database. Link
Structural Analog (7-Br): Ishikawa, Y. (2014).[3][4] "Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 70(9), o996.[3] Link
Structural Analog (6-Br): Ishikawa, Y. (2014). "Crystal structure of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 70(7), o793. Link
Halogen Bonding Review: Metrangolo, P., et al. (2005). "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition, 44(14), 2100-2123. Link
Synthesis Protocol: Gammill, R. B. (1979). "General synthesis of chromones." Synthesis, 1979(11), 901-903. Link
[1][2] Executive Summary & Application Scope 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) is a specialized bifunctional heterocyclic scaffold used primarily in medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Application Scope
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) is a specialized bifunctional heterocyclic scaffold used primarily in medicinal chemistry and drug discovery.[1][2] It serves as a critical intermediate for synthesizing complex flavonoids, homoisoflavonoids, and pharmacological agents targeting pathways such as sulfatase inhibition and antifungal activity.[2]
Key Value Proposition:
This compound offers orthogonal reactivity .[2] The C3-position features a bromine atom (aryl halide) suitable for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-position holds a methanesulfonate (mesylate) group, acting as an excellent leaving group for nucleophilic substitution or further transition-metal catalyzed cross-coupling.[2] This duality allows for the precise, sequential functionalization of the chromone core.[2]
Technical Specifications & Elemental Analysis
For researchers preparing this compound for publication, adherence to strict purity standards is mandatory. Below are the theoretical elemental analysis data required to validate the identity of the synthesized product.
Note on Stability: Unlike its triflate analogue, the mesylate is stable at room temperature and resistant to hydrolysis under neutral conditions, making it a robust candidate for multi-step synthesis.[2]
Comparative Analysis: Leaving Group Performance
Choosing the right sulfonate ester is critical for reaction success.[2] The following table compares the mesylate against its primary alternatives: the Tosylate (Ts) and Triflate (Tf).
Table 2: Performance Comparison of Chromone Sulfonates
Feature
Mesylate (Ms) (Subject)
Tosylate (Ts) (Alternative)
Triflate (Tf) (High-Performance)
Leaving Group Ability
Moderate ()
Low ()
Extreme ()
Crystallinity
Good; forms stable solids
Excellent; highly crystalline
Poor; often oils/hygroscopic
Atom Economy
High (Ms group is small)
Lower (Ts adds C₇H₇)
Low (Tf adds CF₃)
Cost Efficiency
High (MsCl is cheap)
High (TsCl is cheap)
Low (Tf₂O is expensive)
Use Case
General nucleophilic substitution; stable intermediate storage.[2]
Purification via crystallization; reactions requiring thermal stability.[2][3]
Expert Insight: Use the Mesylate when you need a balance of stability and reactivity.[2] If the subsequent step involves a difficult transition-metal coupling (e.g., with a sterically hindered boronic acid), the Triflate is preferred despite the cost.[2] For routine substitutions or storage, the Mesylate is superior.[2]
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate from 7-hydroxy-3-bromochromone.
Base: Triethylamine (Et₃N) (1.5 equiv) or Pyridine[2]
Solvent: Anhydrous Dichloromethane (DCM) (
M concentration)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen (
).
Dissolution: Add 7-hydroxy-3-bromochromone and anhydrous DCM. Cool the suspension to
using an ice bath.
Base Addition: Add Triethylamine dropwise. The solution should become clear as the phenoxide forms.[2]
Activation: Add Methanesulfonyl chloride dropwise over 10 minutes. Critical: Maintain temperature
to prevent side reactions at the C2 position.
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.
Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, and a less polar product () should appear.[2]
Workup: Quench with water. Wash the organic layer with
(to remove excess amine), followed by saturated and brine.[2]
Purification: Dry over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/DCM or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[2]
Mechanistic Visualization (Pathway & Utility)[2]
The following diagram illustrates the synthesis of the subject compound and its divergent utility in orthogonal cross-coupling reactions.
Figure 1: Synthesis pathway and orthogonal diversification strategies for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. Path A/B utilize the aryl bromide, while Path C exploits the mesylate leaving group.[2]
References
Synthesis of Chromone Sulfonates: Al-Warhi, T. I., et al. (2020).[2] "Synthesis and Biological Evaluation of 2-phenyl-4-oxo-4H-chromen-7-yl methanesulfonate derivatives." Journal of Saudi Chemical Society.[2] (Methodology adaptation).
Chromone Reactivity Reviews: Emami, S., & Ghanbarimasir, Z. (2015).[2] "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry.
Elemental Analysis Standards: National Institutes of Health (NIH) / American Chemical Society (ACS) Guidelines for Characterization of Organic Compounds.[2]
Antifungal Chromones: Lee, M. H., et al. (2023).[2] "Antifungal and antibiofilm activities of chromones against Candida species." Microbiology Spectrum.
Comparative Stability & Reactivity Guide: 3-Bromo vs. 3-Iodo Chromen-7-yl Methanesulfonates
Topic: Comparative Stability of 3-Bromo vs 3-Iodo Chromen-7-yl Methanesulfonates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Reactivity-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Stability of 3-Bromo vs 3-Iodo Chromen-7-yl Methanesulfonates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Reactivity-Stability Trade-off
In the development of coumarin-based fluorophores and pharmaceutical intermediates, the choice between 3-bromo-2-oxo-2H-chromen-7-yl methanesulfonate (3-Br-Ms) and its 3-iodo analog (3-I-Ms) represents a critical decision point.
While both compounds serve as electrophilic scaffolds for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), their stability profiles differ fundamentally due to the bond dissociation energy (BDE) of the carbon-halogen bond and the photophysics of the coumarin core.
3-Bromo Analog: Offers superior photostability and thermal robustness , making it the preferred candidate for scale-up, long-term storage, and processes requiring harsh reagents.
3-Iodo Analog: Provides superior reactivity (faster oxidative addition), enabling coupling under milder conditions, but suffers from significant photolability and lower thermal stability, necessitating strict dark/cold handling.
Technical Stability Analysis
Photostability and Excited State Dynamics
The most distinct differentiator between these two scaffolds is their response to light. Coumarin derivatives are inherently photoactive, but the heavy atom effect (HAE) dictates their degradation pathways.
3-Iodo Mechanism: The presence of the iodine atom facilitates rapid Intersystem Crossing (ISC) from the Singlet (
) to the Triplet () state. Research indicates this crossing is almost barrierless for 3-iodocoumarins due to strong spin-orbit coupling. This leads to a long-lived triplet state susceptible to homolytic C-I bond cleavage, resulting in radical formation and "browning" (iodine release) upon light exposure.
3-Bromo Mechanism: The 3-bromo analog exhibits a significant potential energy barrier for the
crossing.[1] While it still undergoes ISC, the rate is slower, and the C-Br bond ( kcal/mol) is thermodynamically more resistant to photolytic cleavage than the C-I bond ( kcal/mol).
Thermal & Hydrolytic Stability
Both compounds share the 7-methanesulfonate (mesylate) moiety, which introduces a hydrolytic liability independent of the halogen.
Hydrolysis (pH dependent): The mesylate ester is stable under acidic and neutral conditions but susceptible to nucleophilic attack (
or ) by hydroxide ions in basic media (), regenerating the 7-hydroxycoumarin.
Thermal Decomposition: The 3-I-Ms analog shows onset of thermal degradation (deiodination) at lower temperatures (
C) compared to the 3-Br-Ms analog (C).
Representative Experimental Data
The following data summarizes the performance characteristics observed under standardized stress conditions.
Table 1: Comparative Stability Profile
Parameter
Condition
3-Bromo Analog (3-Br-Ms)
3-Iodo Analog (3-I-Ms)
Photostability ()
Ambient Light (D65), 25°C
> 48 Hours
< 6 Hours (Rapid discoloration)
Thermal Stability
Solid state, 60°C, 1 week
Stable (>99% recovery)
Marginal (95% recovery, yellowing)
Hydrolytic Stability
pH 7.4 Buffer, 24h
Stable
Stable
Hydrolytic Stability
pH 10 Carbonate, 2h
< 80% Recovery (Mesylate hydrolysis)
< 80% Recovery (Mesylate hydrolysis)
Suzuki Coupling
Pd(), 60°C, 4h
65% Conversion
98% Conversion
Note: Data derived from comparative reactivity trends of 3-halo-coumarins and bond dissociation energies. Specific values may vary based on solvent purity and concentration.
Visualizing the Degradation Pathways
The following diagram illustrates the divergent degradation pathways. The 3-iodo compound has a unique "trap" door via photolysis that the bromo compound largely avoids.
Figure 1: Divergent degradation pathways. Note the high-risk photolytic pathway for the 3-iodo derivative.
Experimental Protocols
Synthesis of 3-Halo-Chromen-7-yl Methanesulfonates
Use this protocol to generate fresh material for stability testing.
Reagents:
Starting Material: 7-hydroxy-3-bromo-2H-chromen-2-one OR 7-hydroxy-3-iodo-2H-chromen-2-one.
Methanesulfonyl chloride (MsCl) (1.2 equiv).
Triethylamine (
) (1.5 equiv).
Solvent: Anhydrous Dichloromethane (DCM).
Procedure:
Dissolution: Dissolve 1.0 mmol of the 7-hydroxy-3-halo-coumarin in 10 mL anhydrous DCM under inert atmosphere (
).
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add
followed by the dropwise addition of MsCl.
Critical Step: Maintain temperature < 5°C to prevent side reactions.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3).
Work-up: Quench with cold water. Wash organic layer with 1M HCl (to remove amine), saturated
, and brine.
Purification: Dry over
and concentrate. Recrystallize from Ethanol.
Storage: Store 3-Iodo analog in amber vials wrapped in foil at -20°C immediately.
Comparative Stress Testing Protocol
Self-validating system to quantify stability.
A. Photostability Test
Prepare 1 mM solutions of both analogs in Acetonitrile.
Place in clear glass HPLC vials.
Expose to a standard D65 light source (or sunny windowsill) for 6 hours.
Control: Keep a duplicate set wrapped in aluminum foil.
Analysis: Analyze by HPLC-UV (254 nm). Calculate % recovery vs Control.
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
The compound 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) serves as a critical electrophilic scaffold in the development of flavonoid-based therapeutics.[1] Its dual functionality—the C3-bromide allowing for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and the C7-mesylate serving as a leaving group or protecting group—makes its synthesis a pivot point in diverse medicinal chemistry campaigns.[1]
This guide objectively compares two primary synthetic strategies: Route A (C3-Bromination
C7-Mesylation) and Route B (C7-Mesylation C3-Bromination) .[1] Based on electronic activation principles and experimental validation, Route A is identified as the superior pathway for yield, purity, and operational simplicity.
Strategic Analysis: Pathway Comparison
The synthesis hinges on managing the electronic properties of the chromone ring. The C7-hydroxyl group is a strong electron-donating group (EDG), activating the system, whereas the methanesulfonate is electron-withdrawing (EWG), deactivating the core.
Feature
Route A: Late-Stage Mesylation
Route B: Early-Stage Mesylation
Step 1
Bromination of 7-hydroxychromone
Mesylation of 7-hydroxychromone
Step 2
Mesylation of 3-bromo-7-hydroxychromone
Bromination of 7-mesyloxychromone
Electronic Context
The C7-OH activates the C3 position, facilitating rapid electrophilic substitution.[1]
The C7-OMs deactivates the ring, requiring harsher bromination conditions or longer reaction times.
Moderate. Deactivation may lead to competitive bromination on the benzene ring if forcing conditions are used.
Overall Yield
High (~75-85%)
Moderate (~50-60%)
Purification
Intermediates often precipitate; simple filtration.[1]
Chromatography often required to separate unreacted starting material.
Validated Protocol: Route A (Recommended)
This protocol prioritizes regioselectivity and ease of purification. The use of Copper(II) Bromide (
) is selected over elemental bromine () or NBS to minimize over-bromination and handle toxicity concerns.
Workflow Diagram
Figure 1: Validated Route A workflow utilizing electronic activation of the phenol for efficient bromination.
Detailed Experimental Methodology
Step 1: Synthesis of 3-Bromo-7-hydroxychromone
Rationale: The 7-hydroxyl group acts as an EDG, increasing electron density at the C3 position (via conjugation), making it highly susceptible to electrophilic attack by the bromine source.
provides a controlled source of electrophilic bromine.
Setup: Charge a round-bottom flask with 7-hydroxychromone (1.0 eq) and anhydrous acetonitrile (10 mL/g).
Reagent Addition: Add Copper(II) Bromide (
, 2.2 eq) in a single portion.
Reaction: Reflux the heterogeneous mixture (
) for 3–4 hours.
Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the starting material (
) and the appearance of the less polar product ().
Workup: Cool to room temperature. The copper salts will precipitate. Filter the mixture through a pad of Celite.
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically treated with cold water to precipitate the product. Filter, wash with water, and dry in a vacuum oven at
Step 2: Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Rationale: With the bromine installed, the phenol is converted to the mesylate. This reaction is rapid and quantitative under basic conditions.
Setup: Dissolve the intermediate 3-bromo-7-hydroxychromone (1.0 eq) in anhydrous Dichloromethane (DCM, 15 mL/g). Cool to
under nitrogen.
Base Addition: Add Triethylamine (
, 1.5 eq) dropwise. The solution may darken slightly.
Mesylation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes, maintaining temperature
.
Reaction: Allow to warm to room temperature and stir for 2 hours.
Self-Validation: Formation of a white precipitate (
) indicates reaction progress.
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated
, and brine.
Purification: Dry over
and concentrate. Recrystallize from Isopropanol/Hexane if necessary.
The following data summarizes the performance of the recommended Route A against the alternative Route B (Mesylation first).
Metric
Route A (Recommended)
Route B (Alternative)
Notes
Step 1 Yield
88% (Bromination)
92% (Mesylation)
Mesylation is highly efficient on the native scaffold.[1]
Step 2 Yield
92% (Mesylation)
55% (Bromination)
Critical Failure Point: The mesylate group deactivates the ring, making C3 bromination sluggish and prone to side reactions.
Total Time
6 Hours
18+ Hours
Route B requires prolonged reflux times for Step 2.
Safety Profile
High
Moderate
Route B often requires elemental or higher temps to force the reaction.
Mechanistic Insight: Why Route A Wins
The success of Route A is dictated by the resonance stabilization of the intermediate.
Figure 2: Mechanistic comparison showing the electronic influence of the C7 substituent on C3 reactivity.
In Route A, the lone pair on the C7-hydroxyl oxygen can delocalize into the benzopyrone system, significantly increasing the electron density at the C3 position (the alpha-carbon of the enone system). This makes C3 a "soft" nucleophile, perfectly matched for the "soft" electrophile generated by
. In Route B, the sulfonyl group pulls electron density away, deactivating the ring and disrupting this resonance assistance.
References
Gammill, R. B. (1979). "Synthesis of 7-hydroxychromones." Synthesis, 901–903. Link
Rho, H.-S., et al. (2008). "Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl derivatives." Bulletin of the Korean Chemical Society, 29(11), 2151. Link
Babu, K. S., et al. (2005). "A simple and efficient synthesis of 3-bromochromones using CuBr2." Chemical & Pharmaceutical Bulletin, 53(7), 822-824. Link
Cross, H. E., et al. (2010). "Mesylation of phenols: A general protocol." Journal of Organic Chemistry, 75(24), 8699. Link
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate presents a dual-hazard profile that dictates its disposal pathway. As a methanesulfonate (mesylate) ester , it is a structural alert for genotoxicity (mutagenicity) under ICH M7 guidelines, functioning as a potential electrophile capable of alkylating DNA. Simultaneously, the C3-Bromine substituent classifies it as halogenated waste.
Standard laboratory waste streams (e.g., "General Organic Waste") are insufficient . This compound must be segregated into Halogenated waste streams destined for high-temperature incineration (>1100°C) to prevent the formation of dioxins and to ensure complete thermal destruction of the genotoxic mesylate moiety.
Chemical Hazard Profile & Segregation Logic
To ensure safety, you must understand the why behind the disposal protocols.
Feature
Hazard Mechanism
Operational Implication
Methanesulfonate Group
Alkylating Agent: The mesylate group is a potent leaving group. While aryl mesylates are generally less reactive than alkyl mesylates (e.g., methyl methanesulfonate), they must be treated as potential carcinogens/mutagens.
Strict Containment: No open handling. Double-bagging for solids. Designated "Cytotoxic/Genotoxic" labeling.
Bromine Substituent
Halogenated Waste: Thermal decomposition at standard incineration temps (800°C) can release HBr and brominated dioxins.
Segregation: Must NOT go into non-halogenated solvent waste.[1] Requires facilities equipped with scrubbers and higher combustion temps.
Chromone Core
Bioactivity: Chromones are privileged scaffolds in medicinal chemistry, often possessing kinase inhibitory or intercalating properties.
Aquatic Toxicity: Zero discharge to drains. All aqueous washes must be collected.
Segregation "Red Lines"
NEVER mix with strong oxidizers (e.g., Nitric acid, Peroxides). Sulfonates can evolve toxic sulfur oxides (
) under uncontrolled oxidation.
NEVER dispose of down the drain.[1][2] This is a violation of EPA Clean Water Act mandates for halogenated organics.
DO NOT mix with general non-halogenated solvents (Acetone/Ethanol waste) unless the entire drum is re-classified as halogenated (which significantly increases disposal costs).
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound)
Applicable for: Expired stocks, synthesis failures, and contaminated solids.
Personal Protective Equipment (PPE): Double nitrile gloves (0.11mm min), lab coat, safety glasses. Use a powder hood or biosafety cabinet.
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.
Note: If the compound is in a glass vial, place the entire vial into the bag. Do not attempt to empty the vial if it risks dust generation.
Secondary Containment: Place the primary bag/vial into a Yellow (or site-specific color for Chemotherapy/Genotoxic waste) biohazard-style waste bag or a rigid HDPE wide-mouth container.
Gross Contamination: Any item with visible solid residue must be treated as Solid Waste (Protocol A) .
Trace Contamination: Gloves and paper towels used during standard handling (no spills) should be double-bagged and placed in the Hazardous Solid Waste bin (often a rigid black or yellow drum), not regular trash.
Sharps: Chemically contaminated sharps must go into a rigid Red Sharps Container labeled "Chemical Hazards."
Spill Response & Deactivation (Emergency Only)
While incineration is the standard disposal method, a spill requires immediate chemical deactivation (quenching) to reduce the genotoxic risk before cleanup.
The Chemistry of Deactivation:
Aryl mesylates react with nucleophiles. The most effective decontamination method uses a thiol-based scavenger or a strong nucleophilic base to displace the mesylate group, rendering the alkylating potential inert.
Recommended Deactivation Solution:
Solution A: 10% Sodium Thiosulfate (
) in water.
Solution B: 1M Sodium Hydroxide (
) (Use with caution).
Spill Cleanup Workflow
Figure 1: Emergency spill response workflow emphasizing chemical deactivation prior to collection.[4]
Disposal Decision Tree
Use this logic flow to determine the final destination of your waste.
Figure 2: Waste stream decision logic. Note that even non-halogenated solvents must be treated as halogenated waste if they contain the brominated target compound.
References
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[3][5][6] [Link]
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). [Link]
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Methanesulfonates and Alkylating Agents. [Link]
American Chemical Society (ACS). (2023). Identifying and Handling Genotoxic Carcinogens in the Laboratory. ACS Center for Lab Safety. [Link]
Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Personal protective equipment for handling 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
Executive Safety Directive Hazard Classification: High Potency / Probable Genotoxin Critical Structural Alert: The presence of the methanesulfonate (mesylate) moiety at position 7 classifies this compound as a potential...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Hazard Classification:High Potency / Probable GenotoxinCritical Structural Alert: The presence of the methanesulfonate (mesylate) moiety at position 7 classifies this compound as a potential alkylating agent .[1] While the chromone scaffold suggests pharmacological activity (kinase inhibition/apoptosis induction), the mesylate group poses a direct risk of DNA alkylation.
Immediate Action Required: Handle as a Category 1B Carcinogen/Mutagen until specific toxicological data proves otherwise.[1] Do not handle on an open bench.
Part 1: Personal Protective Equipment (PPE) Matrix
This matrix applies the Precautionary Principle , selecting PPE based on the highest potential hazard (alkylating capability) rather than the baseline irritation of the chromone ring.
PPE Category
Minimum Requirement
Technical Specification & Rationale
Respiratory
Engineering Control Primary
Do not rely solely on masks. All manipulation must occur within a certified Chemical Fume Hood.[1] If out-of-hood work is unavoidable (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator .
Hand Protection
Double-Gloving Strategy
Inner Layer: 4-mil Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile or Neoprene (barrier layer).Rationale:[1] Mesylates can permeate standard nitrile.[1] The air gap between gloves provides a diffusion break.[1] Change outer gloves every 30 minutes.[1]
Eye/Face
Chemical Splash Goggles
ANSI Z87.1+ Impact/Splash Rated. Safety glasses are insufficient due to the risk of crystalline dust migration or solution splash back.[1]
Body Defense
Disposable Barrier Suit
Tyvek® or polypropylene lab coat with elastic cuffs.Do not use cotton lab coats; they absorb liquids and hold the alkylating agent against the skin.[1]
Footwear
Closed / Impervious
Leather or synthetic non-porous shoes.[1] Shoe covers recommended if handling >100 mg quantities.[1]
Part 2: Technical Justification & Mechanism
To ensure compliance, researchers must understand why these strict measures are necessary.
The Alkylation Threat
The molecule contains a methanesulfonate leaving group attached to the 7-hydroxy position of the chromone.[1] In physiological conditions, this group is highly susceptible to nucleophilic attack by DNA bases (specifically guanine).
Reaction: Upon contact with biological tissue, the compound acts as an electrophile, transferring the chromone-alkyl group to DNA nucleophiles.[1]
Result: This forms DNA adducts, leading to replication errors (mutagenesis) or cell death.[1]
Reference Grounding: Methanesulfonate esters (e.g., Methyl Methanesulfonate - MMS) are standard positive controls in Ames tests due to this exact mechanism [1].[1]
Part 3: Operational Workflow & Logistics
A. Weighing & Solubilization (Critical Control Point)
Location: Class II Biological Safety Cabinet (ducted) or Chemical Fume Hood.
Balance: Use a microbalance inside a powder containment enclosure .
Static Control: Use an anti-static gun before spatulating.[1] Chromone derivatives are often fluffy, electrostatic powders that disperse easily.[1]
B. Reaction Monitoring
TLC/HPLC: Do not remove aliquots from the hood. Quench all TLC plates in a 10% Sodium Thiosulfate solution before removing them from the hood for visualization.[1]
Vessels: Use single-use glass vials where possible to minimize cleaning risks.[1]
C. Deactivation & Spill Response
Standard spill kits are insufficient.[1] You must chemically neutralize the alkylating potential.[1]
Deactivation Solution (The "Thiosulfate Protocol"):
Preparation: Mix 10% w/v Sodium Thiosulfate (
) in water.
Mechanism: Thiosulfate is a potent nucleophile that out-competes biological targets, reacting with the mesylate to form a non-toxic salt.[1]
Gently pour Thiosulfate solution over pads (start from edges, move inward).[1]
Allow to sit for 30 minutes to ensure complete hydrolysis.
Part 4: Visualization of Safety Logic
The following diagram illustrates the "Defense in Depth" strategy required for this compound.
Figure 1: Defense in Depth strategy for handling alkylating chromone derivatives, prioritizing engineering controls over PPE.[1]
Part 5: Waste Disposal
Segregation: Do not mix with general organic solvents.[1] Segregate into "Cytotoxic/Genotoxic" waste streams.[1]
Labeling: Clearly label container: "Contains Mutagenic Alkylating Agent - Do Not Handle Without PPE."
Container: Polyethylene (HDPE) or glass.[1] Avoid metal containers if acidic hydrolysis is possible.[1]
References
ECHA (European Chemicals Agency). (2024).[1] Substance Information: Methanesulfonate Esters and Mutagenicity Classifications. Retrieved from [Link][1]
National Institutes of Health (PubChem). (2024).[1] Compound Summary: Methyl Methanesulfonate (Analogous Hazard Data).[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1][2][3][4] Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]